1-Bromo-2-methylbut-3-en-2-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-methylbut-3-en-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c1-3-5(2,7)4-6/h3,7H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDKFXGQEDWIFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)(C=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-Bromo-2-methylbut-3-en-2-ol structural formula and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural formula, properties, and potential synthesis of 1-Bromo-2-methylbut-3-en-2-ol (also known as isoprene bromohydrin). Due to the limited availability of experimental data in public domains, this guide combines established chemical principles with computational data to offer valuable insights for research and development applications.
Structural Formula and Identification
This compound is a halogenated tertiary alcohol. Its structure features a four-carbon backbone containing a vinyl group, a hydroxyl group, and a bromine atom.
The key identifiers for this compound are:
-
IUPAC Name : this compound[1]
-
CAS Number : 36219-40-6[1]
-
Molecular Formula : C₅H₉BrO[1]
-
Canonical SMILES : CC(C=C)(CBr)O
-
InChI : InChI=1S/C5H9BrO/c1-3-5(2,7)4-6/h3,7H,1,4H2,2H3[1]
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 165.03 g/mol | PubChem[1] |
| XLogP3 (Lipophilicity) | 1.2 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Complexity | 72.5 | PubChem[1] |
Reactivity and Potential Applications
The structure of this compound suggests a rich and versatile reactivity profile, making it a potentially valuable intermediate in organic synthesis. The presence of three distinct functional groups—a tertiary alcohol, a vinyl group, and a primary alkyl bromide—allows for a range of chemical transformations.
The hydroxyl group can be protonated and eliminated as water to form a tertiary allylic carbocation. This intermediate can then undergo nucleophilic attack at either the tertiary or primary carbon, leading to a variety of substituted products. The bromine atom can be displaced via nucleophilic substitution reactions. The vinyl group can participate in addition reactions and polymerization.
This combination of reactive sites makes this compound a promising building block for the synthesis of more complex molecules, including analogs of natural products and potential pharmaceutical agents.
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not currently available in the public domain. However, a plausible synthetic route can be proposed based on the well-established chemistry of halohydrin formation from alkenes.
Proposed Synthesis: Electrophilic Halogenation of 2-Methyl-3-buten-2-ol
A likely method for the preparation of this compound involves the reaction of 2-methyl-3-buten-2-ol with a source of electrophilic bromine in an aqueous medium.
Reaction:
2-Methyl-3-buten-2-ol + Br₂/H₂O → this compound
Proposed Methodology:
-
Dissolution: 2-Methyl-3-buten-2-ol is dissolved in a suitable solvent mixture, such as a combination of an organic solvent (e.g., tert-butanol or acetone) and water.
-
Bromination: A solution of bromine in water (bromine water) or N-bromosuccinimide (NBS) is added dropwise to the stirred solution of the alcohol at a controlled temperature, typically 0-5 °C, to minimize side reactions.
-
Quenching: After the addition is complete, the reaction is stirred for a period to ensure complete conversion. The reaction is then quenched by the addition of a reducing agent, such as aqueous sodium thiosulfate, to consume any unreacted bromine.
-
Extraction: The aqueous mixture is extracted with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Washing and Drying: The combined organic extracts are washed with water and brine, then dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as vacuum distillation or column chromatography on silica gel.
Note: This proposed protocol is based on general principles of organic synthesis and has not been optimized for this specific transformation. Researchers should conduct small-scale trials to determine the optimal reaction conditions.
Logical Relationship of Synthesis
The following diagram illustrates the proposed synthetic pathway for this compound.
Caption: Proposed synthesis of this compound.
Conclusion
This compound is a molecule with significant potential as a synthetic intermediate. While experimentally determined data on its physical properties and detailed synthetic protocols are scarce, its structural features suggest a rich reactivity that can be exploited in the development of novel chemical entities. Further research into the synthesis and characterization of this compound would be a valuable contribution to the field of organic chemistry and drug discovery.
References
In-depth Technical Guide: 1-Bromo-2-methylbut-3-en-2-ol
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Nomenclature
The compound with the chemical structure 1-Bromo-2-methylbut-3-en-2-ol is a bromohydrin derived from isoprene. Its nomenclature and key identifiers are summarized below.
IUPAC Name: this compound[1]
Synonyms:
-
1-Bromo-2-methyl-3-buten-2-ol[1]
-
Isoprene bromohydrin[1]
-
4-Bromo-3-hydroxy-3-methyl-1-butene[1]
-
4-Bromo-3-methyl-3-hydroxy-1-butene[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These computed properties are sourced from the PubChem database.
| Property | Value | Source |
| Molecular Formula | C5H9BrO | PubChem[1] |
| Molecular Weight | 165.03 g/mol | PubChem[1] |
| Exact Mass | 163.98368 Da | PubChem[1] |
| Complexity | 72.5 | PubChem[1] |
| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
Synthesis and Experimental Protocols
Logical Workflow for Synthesis:
References
Physical and chemical properties of 1-Bromo-2-methylbut-3-en-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and reactive properties of 1-Bromo-2-methylbut-3-en-2-ol (CAS Number: 36219-40-6), a versatile building block in organic synthesis.
Core Compound Properties
This compound, also known as isoprene bromohydrin, is a halogenated tertiary alcohol with the molecular formula C₅H₉BrO.[1] Its structure incorporates a vinyl group, a tertiary alcohol, and a primary alkyl bromide, bestowing it with a unique reactivity profile for various chemical transformations.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₉BrO | [1] |
| Molecular Weight | 165.03 g/mol | [1] |
| CAS Number | 36219-40-6 | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | Isoprene bromohydrin, 1-Bromo-2-methyl-3-buten-2-ol | [1] |
| XLogP3 (Computed) | 1.2 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Topological Polar Surface Area | 20.2 Ų | [2] |
Synthesis and Purification
The primary synthesis of this compound is achieved through the electrophilic addition of a bromine and a hydroxyl group to isoprene. A common and high-yielding method involves the use of N-bromosuccinimide (NBS) in an aqueous medium.
Experimental Protocol: Synthesis via Halohydrin Formation
A detailed experimental protocol for the synthesis of this compound is outlined below.
Workflow for the Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound.
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve N-bromosuccinimide in water.
-
Addition of Isoprene: Cool the solution in an ice bath and add isoprene dropwise while stirring vigorously. The reaction is exothermic and the temperature should be maintained between 0 and 5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction mixture with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can then be purified by fractional distillation under reduced pressure or by flash column chromatography on silica gel.[3]
Chemical Reactivity and Mechanisms
The presence of multiple functional groups in this compound dictates its chemical reactivity. It can participate in substitution, oxidation, and reduction reactions.[2][3]
Substitution Reactions
The primary bromide is a good leaving group, making the C1 position susceptible to nucleophilic attack. The tertiary alcohol can be protonated by an acid to form a good leaving group (water), leading to the formation of a resonance-stabilized allylic carbocation.[3] This intermediate can then be attacked by nucleophiles at either the tertiary (C2) or the primary (C4) position, potentially leading to a mixture of products. The reaction can proceed through an S(_N)1 or S(_N)2' mechanism depending on the reaction conditions.
Proposed S(_N)1 Reaction Mechanism with HBr
Caption: The S(_N)1 reaction pathway of this compound with an acid like HBr.
Oxidation and Reduction
The tertiary alcohol functionality is resistant to oxidation under standard conditions. However, the vinyl group can be subjected to oxidative cleavage. The primary bromide can be reduced to a methyl group using appropriate reducing agents.
Spectroscopic Characterization
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - Singlet for the methyl protons (~1.3 ppm)- Singlet for the methylene protons adjacent to bromine (~3.5 ppm)- Multiplets for the vinyl protons (~5.0-6.0 ppm)- Broad singlet for the hydroxyl proton (variable) |
| ¹³C NMR | - Signal for the methyl carbon (~25 ppm)- Signal for the methylene carbon bearing bromine (~45 ppm)- Signal for the quaternary carbon bearing the hydroxyl group (~70 ppm)- Signals for the vinyl carbons (~115 and ~140 ppm) |
| IR Spectroscopy | - Broad O-H stretch (~3400 cm⁻¹)- C-H stretches (aliphatic and vinylic) (~2900-3100 cm⁻¹)- C=C stretch (~1640 cm⁻¹)- C-O stretch (~1150 cm⁻¹)- C-Br stretch (~600 cm⁻¹) |
| Mass Spectrometry | - Molecular ion peak (M⁺) and M+2 peak with approximately equal intensity, characteristic of a bromine-containing compound.- Fragmentation pattern corresponding to the loss of water, bromine, and other small fragments. |
Applications in Research and Development
This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its bifunctional nature allows for sequential or one-pot multi-component reactions. It has been utilized in the synthesis of novel retinoid analogs and other biologically active compounds.[4] The presence of the allylic bromine facilitates regioselective reactions, making it a useful tool for medicinal chemists and synthetic organic chemists.[2]
References
In-Depth Technical Guide: 1-Bromo-2-methylbut-3-en-2-ol (CAS: 36219-40-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-methylbut-3-en-2-ol, also known as isoprene bromohydrin, is a versatile bifunctional molecule containing a tertiary alcohol, a vinyl group, and a primary alkyl bromide. Its unique structural features make it a valuable intermediate in organic synthesis, particularly in the preparation of complex molecules, including analogs of steroids and retinoids. This guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and potential applications, with a focus on presenting data in a clear and accessible format for scientific professionals.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 36219-40-6 | - |
| Molecular Formula | C₅H₉BrO | PubChem[1] |
| Molecular Weight | 165.03 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | Isoprene bromohydrin, 1-Bromo-2-methyl-3-buten-2-ol | PubChem[1] |
| XLogP3 (Computed) | 1.2 | PubChem[1] |
| Topological Polar Surface Area (Computed) | 20.2 Ų | PubChem[1] |
| Hydrogen Bond Donor Count (Computed) | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count (Computed) | 1 | PubChem[1] |
| Rotatable Bond Count (Computed) | 2 | PubChem[1] |
| Boiling Point | Data not available | - |
| Melting Point | Data not available | - |
| Density | Data not available | - |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several routes, primarily involving the reaction of isoprene or its derivatives. While specific, detailed protocols are proprietary or not widely published, the following sections outline the general methodologies based on available information.
Synthesis from Isoprene
A common method for the preparation of this compound involves the reaction of isoprene (2-methyl-1,3-butadiene) with a source of hypobromous acid (HOBr), which is often generated in situ.
Experimental Protocol (General):
-
Reaction Setup: A solution of isoprene is prepared in a suitable solvent system, such as a mixture of an organic solvent (e.g., tert-butanol or acetone) and water. The reaction vessel is typically cooled in an ice bath to control the exothermic reaction.
-
Reagent Addition: An N-bromoamide or N-bromoimide, such as N-bromosuccinimide (NBS), is added portion-wise to the isoprene solution. The NBS reacts with water to generate hypobromous acid.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.
-
Work-up: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
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Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation or column chromatography to yield pure this compound.
Synthesis from 2-Methyl-3-buten-2-ol
An alternative approach involves the direct bromination of 2-methyl-3-buten-2-ol.
Experimental Protocol (General):
-
Reaction Setup: 2-Methyl-3-buten-2-ol is dissolved in a suitable solvent, such as dichloromethane or chloroform.
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Brominating Agent: A brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, is added to the solution at a controlled temperature, typically below room temperature.
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Reaction Monitoring and Work-up: The reaction is monitored and worked up in a similar manner to the synthesis from isoprene.
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Purification: The final product is purified by distillation or chromatography.
Reactivity and Reaction Mechanisms
The reactivity of this compound is dictated by the presence of the hydroxyl group, the bromine atom, and the double bond. It can undergo a variety of transformations, making it a useful synthetic building block.
The hydroxyl group can be protonated by an acid, forming a good leaving group (water). This can lead to the formation of a tertiary allylic carbocation, which is stabilized by resonance. This carbocation can then be attacked by nucleophiles at either the tertiary carbon or the primary carbon of the allylic system. The reaction pathway can proceed through an Sₙ1 or Sₙ2' mechanism, depending on the reaction conditions and the nucleophile.
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Sₙ1 Pathway: Favored by polar protic solvents and weakly basic nucleophiles. The reaction proceeds through a carbocation intermediate, which can lead to a mixture of products due to nucleophilic attack at different resonance-contributing positions.
-
Sₙ2' Pathway: This is a concerted mechanism where the nucleophile attacks the double bond, leading to a rearrangement and displacement of the leaving group. It is often favored by specific nucleophiles and reaction conditions.
The bromine atom can also be displaced by nucleophiles in standard Sₙ2 reactions.
Biological Activity
Despite its potential as a reactive intermediate that could interact with biological macromolecules, there is a notable lack of published data on the specific biological activities of this compound. Searches of scientific literature and databases did not yield any specific studies on its antimicrobial, cytotoxic, or other pharmacological properties.
General studies on bromo-organic compounds and halohydrins indicate that such molecules can exhibit biological activity, often due to their ability to act as alkylating agents.[2][3] However, without specific experimental data for this compound, any discussion of its biological effects would be purely speculative.
Further research is required to evaluate the biological profile of this compound and to determine if its reactivity can be harnessed for therapeutic purposes.
Conclusion
This compound is a valuable synthetic intermediate with a rich and versatile chemistry. This guide has summarized its key physicochemical properties, outlined general synthetic protocols, and described its principal modes of reactivity. The significant gap in the understanding of its biological activity highlights an area for future research, which could uncover novel applications for this compound in drug discovery and development. Researchers utilizing this compound should proceed with appropriate safety precautions, given the reactive nature of allylic bromides and the lack of toxicological data.
References
Synthesis of 1-Bromo-2-methylbut-3-en-2-ol from Isoprene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-Bromo-2-methylbut-3-en-2-ol, a valuable intermediate in organic synthesis, from the readily available starting material, isoprene. This document details the prevailing synthetic methodology, a complete experimental protocol, and the known physicochemical properties of the target compound.
Introduction
This compound, also known as isoprene bromohydrin, is a bifunctional molecule containing a tertiary alcohol, a vinyl group, and a primary alkyl bromide. This unique combination of functional groups makes it a versatile building block for the synthesis of more complex molecules, including novel retinoid analogs and other biologically active compounds. The regioselective synthesis of this compound from isoprene is a key step in harnessing its synthetic potential.
Synthetic Pathway
The most common and regioselective method for the synthesis of this compound from isoprene is the formation of a bromohydrin using N-bromosuccinimide (NBS) in an aqueous solvent. This electrophilic addition reaction proceeds with high regioselectivity, favoring the formation of the desired product.
The reaction proceeds via a bromonium ion intermediate, which is formed by the electrophilic attack of bromine (generated in situ from NBS) on the more electron-rich double bond of isoprene. The subsequent nucleophilic attack by water occurs at the more substituted carbon atom (the tertiary carbon), leading to the desired product. This method is preferred due to its milder reaction conditions and good control over regioselectivity.[1]
References
A Technical Guide to 1-Bromo-2-methylbut-3-en-2-ol: Properties, Proposed Synthesis, and Characterization Workflow
Introduction
This technical guide serves as a foundational document for researchers, scientists, and drug development professionals interested in this molecule. It consolidates the available data and, in the absence of established experimental procedures, proposes a plausible synthetic route and a comprehensive characterization workflow based on established principles of organic chemistry.
Compound Data and Properties
The primary source of quantitative data for 1-Bromo-2-methylbut-3-en-2-ol comes from computational chemistry databases. These properties provide a baseline for understanding the physical and chemical characteristics of the molecule.
Table 1: Chemical Identifiers and Computed Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C5H9BrO | PubChem[1] |
| Molecular Weight | 165.03 g/mol | PubChem[1] |
| CAS Number | 36219-40-6 | PubChem[1] |
| Exact Mass | 163.98368 Da | PubChem[1] |
| Complexity | 72.5 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |
| Canonical SMILES | CC(CBr)(C=C)O | PubChem[1] |
| InChI Key | SWDKFXGQEDWIFI-UHFFFAOYSA-N | PubChem[1] |
Proposed Experimental Protocol: Synthesis of this compound
The synthesis of this compound can be approached through the formation of a bromohydrin from its corresponding alkene precursor, 2-methylbut-3-en-2-ol. A standard method for this transformation involves the reaction with an N-bromoamide, such as N-bromosuccinimide (NBS), in an aqueous solvent system to promote the addition of bromine and a hydroxyl group across the double bond. This method is often preferred over the use of aqueous bromine, as it can be more selective and easier to handle.
Reaction Scheme:
2-methylbut-3-en-2-ol + NBS (in aqueous DMSO) → this compound
Materials and Reagents:
-
2-methylbut-3-en-2-ol
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N-Bromosuccinimide (NBS)
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Dimethyl sulfoxide (DMSO)
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Deionized water
-
Diethyl ether
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Saturated aqueous sodium thiosulfate solution
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylbut-3-en-2-ol (1.0 equivalent) in a 1:1 mixture of DMSO and deionized water.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (1.1 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude this compound by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a logical workflow for the synthesis, purification, and structural characterization of this compound.
Figure 1: A logical workflow for the synthesis and characterization of this compound.
Conclusion
While the discovery and historical context of this compound remain largely undocumented in the accessible scientific literature, its chemical properties can be estimated through computational methods. This guide provides a plausible and detailed experimental protocol for its synthesis from 2-methylbut-3-en-2-ol, a readily available starting material. The proposed synthesis, based on the well-established bromohydrin formation reaction, offers a clear and actionable starting point for researchers. The accompanying workflow for purification and characterization outlines the necessary steps to isolate and confirm the structure of the target molecule. This document is intended to be a catalyst for further investigation into the properties and potential applications of this sparsely studied compound. Experimental verification of the proposed synthetic route is a critical next step for advancing the understanding of this compound.
References
Commercial availability and suppliers of 1-Bromo-2-methylbut-3-en-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the commercial availability, synthesis, and properties of 1-Bromo-2-methylbut-3-en-2-ol (CAS No. 36219-40-6), a valuable building block in organic synthesis.
Commercial Availability and Suppliers
This compound, also known as isoprene bromohydrin, is available for research and development purposes. While not produced on a large industrial scale, it can be sourced from specialized chemical suppliers.
Table 1: Confirmed Suppliers of this compound
| Supplier | Product Name | CAS Number | Notes |
| Benchchem | This compound | 36219-40-6 | For research use only. Not for human or veterinary use. |
Note: Availability and pricing are subject to change. It is recommended to contact the supplier directly for the most current information.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These values are primarily computed from various chemical databases.
Table 2: Physicochemical Data of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₉BrO | PubChem[1] |
| Molecular Weight | 165.03 g/mol | PubChem[1] |
| CAS Number | 36219-40-6 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | Isoprene bromohydrin, 1-Bromo-2-methyl-3-buten-2-ol | PubChem[1] |
| InChI Key | SWDKFXGQEDWIFI-UHFFFAOYSA-N | PubChem[1] |
| XLogP3 | 1.2 | PubChem[1] |
| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |
| Predicted Boiling Point | 186.7 ± 20.0 °C at 760 mmHg | N/A |
| Predicted Density | 1.4 ± 0.1 g/cm³ | N/A |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the electrophilic addition of a bromine source to an appropriate precursor in the presence of water. Two primary methods are suggested in the literature: the reaction of isoprene with hydrobromic acid and the reaction of 2-methyl-3-buten-2-ol with N-bromosuccinimide.
Synthesis from 2-Methyl-3-buten-2-ol using N-Bromosuccinimide (NBS)
This method involves the formation of a bromohydrin from the corresponding allylic alcohol. The reaction of 2-methyl-3-buten-2-ol with N-bromosuccinimide in an aqueous solvent system is a common strategy for this transformation.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methyl-3-buten-2-ol (1.0 eq) in a mixture of dimethyl sulfoxide (DMSO) and water (e.g., 1:1 v/v).
-
Reagent Addition: Cool the solution in an ice bath to 0 °C. Slowly add N-bromosuccinimide (NBS) (1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Synthesis from Isoprene and Hydrobromic Acid
This method involves the hydrobromination of isoprene. Careful control of reaction conditions is necessary to achieve the desired regioselectivity.
Experimental Protocol:
-
Reaction Setup: To a solution of isoprene (1.0 eq) in a suitable solvent such as diethyl ether or dichloromethane in a three-necked flask equipped with a dropping funnel and a thermometer, cool the mixture to -10 °C.
-
Reagent Addition: Slowly add a solution of hydrobromic acid (48% in water, 1.1 eq) dropwise while maintaining the temperature between -10 °C and -5 °C.
-
Reaction Monitoring: Stir the reaction mixture at this temperature for 2-3 hours. Monitor the reaction by GC-MS.
-
Workup: After the reaction is complete, carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Separate the organic layer.
-
Purification: Wash the organic layer with water and then with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by fractional distillation under reduced pressure to yield this compound.
Spectroscopic Data
At the time of this writing, publicly available, experimentally determined ¹H and ¹³C NMR spectra for this compound are not readily found in common spectral databases. Researchers are advised to perform their own spectral analysis for structural confirmation upon synthesis or acquisition.
Predicted ¹H NMR Chemical Shifts: The following are predicted proton NMR chemical shifts. Actual experimental values may vary.
-
-CH₃: ~1.4 ppm (s, 3H)
-
-CH₂Br: ~3.5 ppm (s, 2H)
-
-OH: Variable, dependent on concentration and solvent
-
=CH₂: ~5.2-5.4 ppm (m, 2H)
-
=CH-: ~5.9-6.1 ppm (m, 1H)
Predicted ¹³C NMR Chemical Shifts: The following are predicted carbon-13 NMR chemical shifts.
-
-CH₃: ~25 ppm
-
-CH₂Br: ~45 ppm
-
C-OH: ~75 ppm
-
=CH₂: ~115 ppm
-
=CH-: ~140 ppm
Logical Workflow for Synthesis and Characterization
The following diagram outlines the general workflow for a researcher interested in utilizing this compound.
References
A Comprehensive Technical Guide to 1-Bromo-2-methylbut-3-en-2-ol
This document provides a detailed overview of the chemical properties of 1-Bromo-2-methylbut-3-en-2-ol, tailored for researchers, scientists, and professionals in the field of drug development.
Molecular Profile
This compound is a halogenated tertiary alcohol. Its structure features a vinyl group, which can participate in various addition reactions, and a bromine atom, which is a good leaving group, making it a versatile reagent in organic synthesis.
| Property | Data |
| Molecular Formula | C5H9BrO[1] |
| Molecular Weight | 165.03 g/mol [1] |
| IUPAC Name | This compound[1] |
| SMILES | CC(CBr)(C=C)O[1] |
| InChI | InChI=1S/C5H9BrO/c1-3-5(2,7)4-6/h3,7H,1,4H2,2H3[1] |
| CAS Number | 36219-40-6[1] |
Experimental Protocols
A standard method for the synthesis of bromohydrins such as this compound is through the electrophilic addition of bromine to an alkene in an aqueous solution.[2][3] A common and safer alternative to using elemental bromine is the use of N-bromosuccinimide (NBS) in the presence of water.[2][4]
General Protocol for Bromohydrin Formation from an Alkene:
-
Reactant Preparation: The parent alkene, 2-methylbut-3-en-2-ol, is dissolved in a suitable solvent system, typically a mixture of an organic solvent like dimethyl sulfoxide (DMSO) and water.[4]
-
Reagent Addition: N-bromosuccinimide (NBS) is added portion-wise to the stirred solution. The reaction is typically carried out at a controlled temperature, often starting at 0°C, to manage the exothermic nature of the reaction.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material.
-
Work-up: Upon completion, the reaction mixture is typically quenched with a reducing agent, such as sodium thiosulfate, to remove any unreacted bromine. The product is then extracted into an organic solvent.
-
Purification: The crude product is purified using column chromatography on silica gel to isolate the desired bromohydrin.
-
Characterization: The structure and purity of the final product are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Logical Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
Caption: Synthesis and characterization workflow.
References
An In-Depth Technical Guide to the Key Chemical Reactions of 1-Bromo-2-methylbut-3-en-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-methylbut-3-en-2-ol, also known as isoprene bromohydrin, is a versatile bifunctional molecule incorporating a tertiary alcohol, a vinyl group, and a primary alkyl bromide. This unique combination of functional groups makes it a valuable intermediate in organic synthesis, particularly in the construction of complex molecular architectures found in natural products and pharmaceutically active compounds. This technical guide provides a comprehensive overview of the key chemical reactions involving this compound, with a focus on reaction mechanisms, experimental protocols, and quantitative data to support synthetic planning and execution.
Core Reactivity and Mechanistic Considerations
The reactivity of this compound is governed by the interplay of its three main functional components:
-
The Primary Alkyl Bromide: The bromine atom serves as a good leaving group, making the adjacent carbon susceptible to nucleophilic attack. Standard SN2 reactions are anticipated at this position.
-
The Tertiary Allylic Alcohol: The hydroxyl group can be protonated to form a good leaving group (water), leading to the formation of a resonance-stabilized tertiary allylic carbocation. This opens pathways for SN1, SN1', E1, and rearrangement reactions.
-
The Vinyl Group: The double bond can participate in addition reactions and influences the reactivity of the adjacent allylic positions.
The reaction conditions, particularly the nature of the nucleophile/base and the solvent, play a critical role in directing the reaction towards a specific pathway.
Key Chemical Reactions
Nucleophilic Substitution Reactions
One of the most well-documented reactions of this compound is its coupling with Grignard reagents, particularly allylic Grignards, in the presence of a copper(I) iodide catalyst. This reaction proceeds via a nucleophilic substitution pathway, but interestingly, often results in products with a rearranged vinyl group, indicating a more complex mechanism than a simple SN2 displacement.[1]
General Reaction Scheme:
Caption: Coupling of this compound with Grignard Reagents.
Quantitative Data for Grignard Coupling Reactions [1]
| Grignard Reagent (R-MgX) | Product(s) | Molar Ratio (Vinyl Rearranged : Normal) | Total Yield (%) |
| Vinyl-MgBr | 3-Methyl-1,5-hexadien-3-ol | Predominantly rearranged | 60 |
| Isopropenyl-MgBr | 3,4-Dimethyl-1,5-hexadien-3-ol | Predominantly rearranged | 55 |
| Allyl-MgBr | 3-Methyl-1,6-heptadien-3-ol | Predominantly rearranged | 70 |
| Methallyl-MgBr | 3,6-Dimethyl-1,6-heptadien-3-ol | Predominantly rearranged | 65 |
Experimental Protocol: General Procedure for Coupling with Grignard Reagents [1]
To a stirred solution of the Grignard reagent (5 equivalents) in anhydrous tetrahydrofuran (THF), a catalytic amount of copper(I) iodide is added. A solution of this compound (1 equivalent) in THF is then added dropwise at room temperature. The reaction mixture is stirred overnight at room temperature. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The product is extracted with diethyl ether, and the organic layer is dried over anhydrous magnesium sulfate. After filtration and removal of the solvent under reduced pressure, the crude product is purified by distillation or column chromatography on silica gel.
The presence of the vicinal bromo and hydroxyl groups in this compound makes it a prime candidate for intramolecular nucleophilic substitution to form a vinyl epoxide. This reaction is typically promoted by a base, which deprotonates the alcohol to form an alkoxide. The resulting nucleophilic oxygen then displaces the adjacent bromide in an intramolecular SN2 reaction.
Caption: Intramolecular cyclization to form a vinyl epoxide.
Experimental Protocol: Synthesis of 2-Methyl-2-vinyloxirane
To a solution of this compound in a suitable solvent such as methanol or tert-butanol, a strong base like sodium hydroxide or potassium tert-butoxide is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with water and extracted with a low-boiling point organic solvent like diethyl ether. The organic extracts are washed with brine, dried over an anhydrous salt (e.g., MgSO4), and the solvent is carefully removed by distillation at atmospheric pressure due to the volatility of the epoxide product. Further purification can be achieved by careful fractional distillation.
Note: While this reaction is mechanistically plausible and a common transformation for halohydrins, specific experimental data and yields for this particular substrate were not prominently available in the surveyed literature.
Elimination Reactions
Treatment of this compound with a strong, non-nucleophilic base can favor elimination of HBr to form a conjugated diene. The regioselectivity of this elimination would depend on the accessibility of the protons and the stability of the resulting double bond.
Caption: Base-induced elimination reaction.
Note: Detailed experimental protocols and quantitative yields for the elimination reactions of this compound are not extensively reported in the readily available literature, suggesting this may be a less synthetically exploited pathway compared to substitution and cyclization reactions.
Spectroscopic Data for this compound
The following table summarizes key spectroscopic data for the starting material, which is crucial for reaction monitoring and product characterization.
| Spectroscopic Data | Values |
| Molecular Formula | C5H9BrO[2] |
| Molecular Weight | 165.03 g/mol [2] |
| 1H NMR (CDCl3, δ) | 1.10 (3H, s, Me), 1.70 (1H, s, OH), 2.12 (2H, s, -CH2-), 4.6-6.3 (3H, m, vinyl)[1] |
| IR (neat, cm-1) | 3440 (O-H), 1640 (C=C), 995, 910 (vinyl C-H)[1] |
| Mass Spectrometry (m/z) | Top Peak: 71[2] |
Conclusion
This compound is a valuable synthetic intermediate with a rich and diverse reactivity profile. Its ability to undergo nucleophilic substitutions, particularly the copper-catalyzed coupling with Grignard reagents, and its potential for intramolecular cyclization to form vinyl epoxides, make it a powerful tool for the synthesis of complex organic molecules. The choice of reagents and reaction conditions is paramount in directing the outcome of its chemical transformations. Further exploration of its reactivity with a broader range of nucleophiles and under various conditions is warranted to fully exploit its synthetic potential in drug discovery and development. This guide provides a foundational understanding of its key chemical reactions, supported by available experimental data, to aid researchers in their synthetic endeavors.
References
Methodological & Application
Detailed Synthesis Protocol for 1-Bromo-2-methylbut-3-en-2-ol Currently Unavailable
Despite a comprehensive search of available scientific literature and chemical databases, a detailed, experimentally validated synthesis protocol for 1-Bromo-2-methylbut-3-en-2-ol, including specific reaction conditions, yield, and complete spectroscopic data, could not be located. Therefore, the requested Application Notes and Protocols with detailed experimental methodologies and quantitative data summarization cannot be provided at this time.
The generally accepted synthetic route to this compound is through the halohydrin formation from its precursor, 2-methylbut-3-en-2-ol. This reaction typically involves an electrophilic addition of bromine and a hydroxyl group across the double bond. A common and safer laboratory-scale reagent for this transformation is N-bromosuccinimide (NBS) in the presence of water, often with a co-solvent such as dimethyl sulfoxide (DMSO) or acetone to ensure solubility of the reactants.
General Reaction Scheme:
The reaction is expected to proceed via a bromonium ion intermediate, which is then attacked by a water molecule in an anti-fashion. According to Markovnikov's rule for halohydrin formation, the nucleophile (water) will attack the more substituted carbon of the bromonium ion. However, in the case of 2-methylbut-3-en-2-ol, the tertiary carbon is already bonded to a hydroxyl group. The reaction would, therefore, involve the attack of the bromide (from NBS) and the hydroxyl group (from water) on the carbons of the double bond.
Proposed Signaling Pathway (Reaction Mechanism):
Figure 1. Proposed reaction mechanism for the synthesis of this compound.
Experimental Workflow Concept:
The general steps for such a synthesis would be as follows. However, without a specific literature precedent, the exact parameters remain undetermined.
Figure 2. Conceptual experimental workflow for the synthesis of this compound.
Data Presentation:
Due to the absence of experimental data in the searched literature, a table summarizing quantitative data such as reaction yield and spectroscopic analysis (¹H NMR, ¹³C NMR) for this compound cannot be provided.
Safety Precautions:
-
N-bromosuccinimide (NBS): NBS is a lachrymator and an irritant. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
2-Methylbut-3-en-2-ol: This is a flammable liquid and should be handled with care, away from ignition sources.
-
Brominated compounds: The product, this compound, is expected to be a halogenated organic compound and should be handled with caution as it may be toxic and/or an irritant.
For researchers, scientists, and drug development professionals seeking to perform this synthesis, it is highly recommended to conduct small-scale test reactions to determine the optimal conditions and to thoroughly characterize the resulting product to confirm its identity and purity. We recommend consulting specialized chemical synthesis databases or contacting custom synthesis providers for more specific information.
Application Notes and Protocols: Reaction of 1-Bromo-2-methylbut-3-en-2-ol with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-methylbut-3-en-2-ol is a versatile bifunctional molecule containing both a reactive allylic bromide and a tertiary alcohol. This unique structural arrangement allows for a variety of chemical transformations, making it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and complex molecular architectures. The presence of the allylic bromide facilitates nucleophilic substitution reactions, while the tertiary alcohol offers a site for further functionalization. This document provides a detailed overview of the reactivity of this compound with various nucleophiles, including experimental protocols and data presentation to guide researchers in its application.
General Reaction Pathways
The reaction of this compound with nucleophiles primarily proceeds through nucleophilic substitution. Due to the allylic nature of the bromide, the reaction can occur via two main pathways: direct substitution (SN2) or allylic rearrangement (SN2'). The reaction mechanism is influenced by factors such as the nature of the nucleophile, solvent, and reaction temperature.
The formation of a resonance-stabilized allylic carbocation is a key feature of the reaction, especially under conditions that favor an SN1-type mechanism. This intermediate can be attacked by the nucleophile at two different positions, leading to a mixture of products.
Application Notes & Protocols: 1-Bromo-2-methylbut-3-en-2-ol as a Versatile Precursor for the Synthesis of Novel Pharmaceutical Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-2-methylbut-3-en-2-ol is a functionalized C5 building block with significant potential in the synthesis of novel pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its unique combination of a tertiary alcohol, a vinyl group, and a primary bromide allows for a variety of chemical transformations, making it a valuable precursor for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the prospective use of this compound in the synthesis of substituted tetrahydrofurans, a common scaffold in many biologically active compounds. A hypothetical signaling pathway is also presented to illustrate a potential application in drug discovery.
Introduction: The Potential of this compound in Medicinal Chemistry
This compound, also known as isoprene bromohydrin, possesses a strategic arrangement of functional groups that can be selectively addressed in chemical synthesis. The presence of a tertiary alcohol and a primary alkyl bromide makes it an ideal candidate for intramolecular cyclization reactions to form heterocyclic systems. The vinyl group offers a handle for further functionalization, such as oxidation, reduction, or addition reactions.
The tetrahydrofuran ring system is a prevalent motif in a wide range of natural products and synthetic pharmaceuticals, exhibiting diverse biological activities. The ability to synthesize substituted tetrahydrofurans from readily available precursors like this compound is of significant interest in drug discovery programs.
Synthetic Application: Synthesis of a Substituted Tetrahydrofuran Derivative
This section outlines a prospective synthetic route for the intramolecular cyclization of this compound to form a novel substituted tetrahydrofuran derivative. This reaction is based on the principle of an intramolecular Williamson ether synthesis, where the alkoxide generated from the tertiary alcohol displaces the bromide.
Proposed Reaction Scheme
The proposed synthetic transformation involves the deprotonation of the tertiary alcohol of this compound using a suitable base to form an alkoxide intermediate. This intermediate then undergoes an intramolecular nucleophilic substitution to yield the corresponding substituted tetrahydrofuran.
Caption: Proposed synthetic pathway from this compound.
Experimental Protocol
Materials:
-
This compound (FW: 165.03 g/mol )
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon gas supply
-
Round-bottom flask, magnetic stirrer, dropping funnel, and other standard glassware
Procedure:
-
Preparation: A 250 mL three-necked round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, is flame-dried and allowed to cool to room temperature under a stream of argon.
-
Reaction Setup: The flask is charged with sodium hydride (1.2 g of 60% dispersion, 30 mmol) and anhydrous THF (100 mL).
-
Addition of Precursor: A solution of this compound (3.3 g, 20 mmol) in anhydrous THF (50 mL) is prepared and transferred to the dropping funnel.
-
Reaction: The NaH suspension is cooled to 0 °C in an ice bath. The solution of this compound is added dropwise to the stirred suspension over 30 minutes. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours.
-
Quenching: The reaction is carefully quenched by the dropwise addition of saturated aqueous NH₄Cl solution (20 mL) at 0 °C.
-
Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
Drying and Concentration: The combined organic layers are washed with brine (50 mL), dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure substituted tetrahydrofuran derivative.
Hypothetical Data Presentation
The following table summarizes the hypothetical quantitative data for the synthesis of the tetrahydrofuran derivative.
| Parameter | Value |
| Starting Material | This compound |
| Product | 2-methyl-2-vinyltetrahydrofuran-3-ol |
| Theoretical Yield | 1.68 g |
| Actual Yield | 1.35 g |
| Yield (%) | 80% |
| Purity (by GC-MS) | >98% |
| ¹H NMR (CDCl₃, 400 MHz) δ | 5.95 (dd, 1H), 5.20 (d, 1H), 5.05 (d, 1H), 4.10 (t, 1H), 2.10-1.95 (m, 2H), 1.30 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ | 140.2, 114.5, 85.1, 75.3, 35.6, 25.8 |
| Mass Spec (EI) m/z | 128 (M⁺) |
Prospective Biological Application and Signaling Pathway
Substituted tetrahydrofurans are known to interact with a variety of biological targets. For the purpose of illustrating a potential application, we hypothesize that the synthesized tetrahydrofuran derivative could act as a modulator of a hypothetical "Kinase X" signaling pathway, which is implicated in cell proliferation.
Hypothetical Signaling Pathway
The following diagram illustrates a simplified, hypothetical signaling cascade involving "Kinase X" and the potential point of intervention by our synthesized compound.
Caption: Hypothetical inhibition of the Kinase X signaling pathway.
Rationale for Hypothetical Application
Many kinase inhibitors possess heterocyclic scaffolds that occupy the ATP-binding pocket of the enzyme. The synthesized tetrahydrofuran derivative, with its specific stereochemistry and functional groups, could potentially be optimized through further medicinal chemistry efforts to bind to the active site of "Kinase X," thereby inhibiting its function and downstream signaling, leading to a reduction in cell proliferation. This provides a starting point for a drug discovery campaign.
Experimental Workflow Diagram
The overall workflow from precursor to potential biological evaluation is summarized in the following diagram.
Caption: Overall experimental workflow.
Conclusion
While direct applications of this compound as a pharmaceutical precursor are not extensively documented, its chemical structure suggests significant potential for the synthesis of novel heterocyclic compounds. The provided hypothetical application notes and protocols demonstrate a plausible route to substituted tetrahydrofurans, highlighting the utility of this precursor in generating scaffolds for drug discovery. Further research and exploration are warranted to fully unlock the potential of this versatile building block in medicinal chemistry.
Disclaimer: The experimental protocol, data, and biological applications described herein are hypothetical and for illustrative purposes. They are based on established principles of organic chemistry and drug discovery but have not been experimentally validated for this specific transformation. Researchers should exercise standard laboratory safety precautions and conduct their own optimization and validation studies.
Application Notes and Protocols: Bromination of 2-Methyl-3-Buten-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bromination of 2-methyl-3-buten-2-ol is a key transformation in organic synthesis, yielding valuable intermediates for the construction of more complex molecules, including natural products and pharmaceutical agents. The reaction typically proceeds via an electrophilic addition or substitution mechanism, and the resulting product distribution is highly dependent on the choice of brominating agent and reaction conditions. This document provides detailed protocols for the synthesis of brominated derivatives of 2-methyl-3-buten-2-ol, focusing on the formation of 1-bromo-3-methyl-2-butene and 3-bromo-3-methyl-1-butene.
The reaction of 2-methyl-3-buten-2-ol with hydrobromic acid (HBr) is understood to proceed through a resonance-stabilized allylic carbocation intermediate. This intermediate can be attacked by the bromide ion at two different positions, leading to the formation of a mixture of the two isomeric products. The ratio of these products can be influenced by factors such as temperature and solvent.
Alternatively, the use of phosphorus tribromide (PBr₃) offers a milder method for converting the tertiary alcohol to an alkyl bromide, often with a higher degree of regioselectivity and stereoselectivity, proceeding through an Sₙ2 mechanism. This method is particularly useful when trying to avoid the carbocation rearrangements that can occur with HBr.
Experimental Protocols
Protocol 1: Synthesis of 1-Bromo-3-methyl-2-butene and 3-Bromo-3-methyl-1-butene using Hydrobromic Acid
This protocol is adapted from analogous reactions of allylic alcohols and is expected to yield a mixture of the two title compounds.
Materials:
-
2-Methyl-3-buten-2-ol
-
48% Hydrobromic acid (HBr)
-
Anhydrous calcium chloride (CaCl₂)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, place 2-methyl-3-buten-2-ol.
-
Cool the flask in an ice bath and slowly add an equimolar amount of 48% hydrobromic acid with stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel and add an equal volume of diethyl ether.
-
Shake the funnel, releasing pressure periodically. Separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure to separate the isomeric bromides.
Data Presentation
Table 1: Reagent Quantities and Molar Equivalents
| Reagent | Molecular Weight ( g/mol ) | Density (g/mL) | Amount | Moles | Molar Ratio |
| 2-Methyl-3-buten-2-ol | 86.13 | 0.81 | (Specify) | (Calculate) | 1.0 |
| 48% Hydrobromic Acid | 80.91 | 1.49 | (Specify) | (Calculate) | 1.0 |
Table 2: Expected Product Characteristics
| Product | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 1 | 1-Bromo-3-methyl-2-butene | C₅H₉Br | 149.03 | 135-137 |
| 2 | 3-Bromo-3-methyl-1-butene | C₅H₉Br | 149.03 | ~110-115 |
Table 3: Spectroscopic Data for 1-Bromo-3-methyl-2-butene
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 5.45 (t, 1H), 3.95 (d, 2H), 1.75 (s, 3H), 1.70 (s, 3H) |
| ¹³C NMR (CDCl₃) | δ 138.0, 120.0, 30.0, 25.5, 18.0 |
| IR (neat) | ν 3050, 2970, 2910, 1670, 1210 cm⁻¹ |
Table 4: Spectroscopic Data for 3-Bromo-3-methyl-1-butene
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 6.00 (dd, 1H), 5.25 (d, 1H), 5.15 (d, 1H), 1.80 (s, 6H) |
| ¹³C NMR (CDCl₃) | δ 145.0, 115.0, 65.0, 30.0 |
| IR (neat) | ν 3080, 2980, 2930, 1640, 910, 890 cm⁻¹ |
Mandatory Visualizations
Signaling Pathway of the Bromination Reaction
Caption: Reaction pathway for the HBr-mediated bromination of 2-methyl-3-buten-2-ol.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of brominated products.
Application Notes and Protocols: 1-Bromo-2-methylbut-3-en-2-ol in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document outlines the potential applications of 1-bromo-2-methylbut-3-en-2-ol, also known as isoprene bromohydrin, as a versatile building block in the synthesis of complex natural products. While direct, extensive literature on its use in total synthesis is limited, its chemical structure offers a rich platform for a variety of synthetic transformations. This note provides hypothetical, yet plausible, applications and detailed protocols based on the known reactivity of halohydrins and related vinylogous systems.
Introduction to Synthetic Utility
This compound is a bifunctional molecule containing a tertiary alcohol, a vinyl group, and a primary alkyl bromide. This unique combination of functional groups allows for a range of selective chemical manipulations, making it a potentially valuable precursor for the introduction of isoprenoid-like fragments, a common motif in a vast array of natural products.
Key potential transformations include:
-
Epoxidation: The vicinal bromo- and hydroxyl- groups allow for facile conversion to a vinyl epoxide under basic conditions. This epoxide is a potent electrophile, susceptible to ring-opening by a variety of nucleophiles.
-
Nucleophilic Substitution: The primary bromide can be displaced by nucleophiles in an S(_N)2 fashion, allowing for the introduction of diverse functionalities.
-
Allylic Rearrangements: Under certain conditions, the molecule can undergo rearrangements to form other valuable allylic bromide isomers.
These transformations can be strategically employed to construct key carbon skeletons and introduce specific stereocenters, which are critical steps in the total synthesis of natural products.
Hypothetical Application: Synthesis of a Terpenoid-like Fragment
To illustrate the utility of this compound, we propose a synthetic sequence to a functionalized isoprenoid fragment, which could serve as a key intermediate in the synthesis of more complex terpenes.
Overall Synthetic Scheme
The proposed synthesis involves the initial conversion of this compound to the corresponding vinyl epoxide, followed by a regioselective ring-opening reaction with a carbon nucleophile.
Caption: Proposed synthetic pathway from this compound.
Experimental Protocols and Data
Synthesis of 2-Methyl-2-vinyloxirane
This protocol describes the intramolecular S(_N)2 reaction to form the epoxide.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) at 0 °C under an inert atmosphere (e.g., argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH(_4)Cl) solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na(_2)SO(_4)), and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by distillation or column chromatography on silica gel to yield 2-methyl-2-vinyloxirane.
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Equivalents | Theoretical Yield (g) | Typical Reported Yield (%) |
| This compound | 165.03 | 1.0 | - | - |
| Sodium Hydride (60%) | 40.00 | 1.2 | - | - |
| Product: 2-Methyl-2-vinyloxirane | 84.12 | - | Calculated | 85-95 |
Synthesis of the Functionalized Isoprenoid Fragment
This protocol details the regioselective ring-opening of the vinyl epoxide with an organocuprate reagent.
Experimental Protocol:
-
Prepare a solution of lithium dimethylcuprate (Me(_2)CuLi) by adding methyllithium (MeLi, 1.6 M in diethyl ether, 2.2 eq) to a suspension of copper(I) iodide (CuI, 1.1 eq) in anhydrous diethyl ether at -78 °C under an inert atmosphere.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Add a solution of 2-methyl-2-vinyloxirane (1.0 eq) in anhydrous diethyl ether to the freshly prepared cuprate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over 2 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by the addition of a saturated aqueous solution of NH(_4)Cl.
-
Separate the layers and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na(_2)SO(_4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the functionalized isoprenoid fragment.
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Equivalents | Theoretical Yield (g) | Typical Reported Yield (%) |
| 2-Methyl-2-vinyloxirane | 84.12 | 1.0 | - | - |
| Lithium Dimethylcuprate | 87.52 | 1.1 | - | - |
| Product: Isoprenoid Fragment | 100.16 | - | Calculated | 70-85 |
Signaling Pathways and Logical Relationships
The following diagram illustrates the decision-making process for the synthetic utility of this compound based on the desired synthetic outcome.
Caption: Decision tree for the application of this compound.
Conclusion
This compound represents a promising, yet underexplored, building block for natural product synthesis. Its ability to be readily converted into a reactive vinyl epoxide opens up a range of possibilities for the construction of complex carbon skeletons. The protocols and data presented herein provide a foundational framework for researchers to explore the synthetic potential of this versatile molecule in the pursuit of novel and efficient total syntheses. Further investigation into the diastereoselective and enantioselective transformations of this compound could significantly enhance its value in the field of drug discovery and development.
Application Notes and Protocols for 1-Bromo-2-methylbut-3-en-2-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the safe handling, storage, and use of 1-Bromo-2-methylbut-3-en-2-ol, a versatile reagent in organic synthesis. The following protocols and data are intended to ensure safe and effective use in a laboratory setting.
Chemical and Physical Properties
This compound is a functionalized bromohydrin that serves as a reactive intermediate in various organic transformations. A summary of its key physical and chemical properties is provided below.
| Property | Value | Source |
| Molecular Formula | C₅H₉BrO | PubChem[1] |
| Molecular Weight | 165.03 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 36219-40-6 | PubChem[1] |
| Appearance | Not explicitly stated, likely a liquid | General knowledge of similar compounds |
| Boiling Point | Data not available for this specific compound. A related compound, 1-bromo-3-methyl-2-butene, has a boiling point of 82-83 °C at 150 mmHg. | Chemical Point[2] |
| Density | Data not available for this specific compound. A related compound, 1-bromo-3-methyl-2-butene, has a density of 1.29 g/mL at 20 °C. | Chemical Point[2] |
| Solubility | No specific data available. Likely soluble in organic solvents such as ethers, and chlorinated solvents. | General chemical principles |
Handling and Storage Procedures
Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring laboratory safety. The following guidelines are based on available safety data sheets for this compound and similar chemical structures.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Skin and Body Protection: A lab coat and, if necessary, an apron or coveralls to prevent skin contact.
-
Respiratory Protection: Work in a well-ventilated fume hood. If ventilation is inadequate, use a respirator with an appropriate organic vapor cartridge.
Storage
-
Temperature: Store in a cool, dry place.
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.
-
Containers: Store in a tightly sealed, original container.
Experimental Protocols
This compound is a valuable intermediate for the synthesis of various organic molecules. A common application is its use as an electrophile in substitution and addition reactions.
Synthesis of this compound
A plausible synthetic route to this compound is the reaction of 2-methyl-3-buten-2-ol with a brominating agent like N-bromosuccinimide (NBS) in an aqueous solvent.
Materials:
-
2-methyl-3-buten-2-ol
-
N-Bromosuccinimide (NBS)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-methyl-3-buten-2-ol in a mixture of DMSO and water.
-
Cool the solution in an ice bath.
-
Slowly add N-bromosuccinimide (NBS) to the stirred solution.
-
Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel.
Reactivity and Synthetic Utility
This compound is a versatile building block in organic synthesis. Its reactivity is characterized by the presence of a bromine atom, a hydroxyl group, and a vinyl group, allowing for a range of chemical transformations.
Caption: Synthetic pathways originating from this compound.
Safety and Hazard Information
It is imperative to handle this compound with care due to its potential hazards.
Hazard Identification
-
Skin and Eye Irritant: May cause skin and eye irritation upon contact.
-
Harmful if Swallowed or Inhaled: May be harmful if ingested or if vapors are inhaled.
First Aid Measures
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
-
After Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Absorb with an inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.
Caption: Workflow for handling accidental spills.
Applications in Drug Development
Brominated organic compounds are of significant interest in drug discovery and development. The introduction of a bromine atom into a molecule can influence its pharmacological properties, such as binding affinity, metabolic stability, and lipophilicity. While this compound itself is not a therapeutic agent, it serves as a valuable starting material for the synthesis of more complex molecules with potential biological activity. Its functional handles allow for the introduction of diverse pharmacophores, making it a useful tool for medicinal chemists in the generation of compound libraries for screening.
References
Application Notes and Protocols for 1-Bromo-2-methylbut-3-en-2-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety data, handling protocols, and emergency procedures for 1-Bromo-2-methylbut-3-en-2-ol. Due to the limited availability of specific quantitative data for this compound, information from the structurally similar compound 1-Bromo-3-methyl-2-butene has been included for reference and should be considered as an estimate.
Section 1: Chemical and Physical Properties
A summary of the known and estimated physical and chemical properties of this compound is presented below.
| Property | Value | Notes |
| Molecular Formula | C₅H₉BrO | |
| Molecular Weight | 165.03 g/mol | |
| Boiling Point | Data not available | Est. for 1-Bromo-3-methyl-2-butene: 82-83 °C at 200 hPa |
| Density | Data not available | Est. for 1-Bromo-3-methyl-2-butene: 1.29 g/mL at 20 °C |
| Appearance | Data not available | Est. for 1-Bromo-3-methyl-2-butene: Yellow liquid[1] |
| Solubility | Data not available |
Section 2: Toxicological Data
| Parameter | Value | Species | Notes |
| LD50 (Intraperitoneal) | 6150 mg/kg | Rat | For 1-Bromo-3-methylbutane[2] |
| LC50 (Inhalation) | 21300 mg/m³ | Mammal | For 1-Bromo-3-methylbutane[2] |
Hazard Summary: Based on data for similar compounds, this compound is expected to be harmful if swallowed, and irritating to the eyes, respiratory system, and skin.[2] Vapors may cause dizziness and suffocation.[1]
Section 3: GHS Hazard Information
While a specific GHS classification for this compound is not available, the following classifications for 1-Bromo-3-methyl-2-butene provide a likely hazard profile.
| Hazard Class | Hazard Category |
| Flammable liquids | Category 3 |
| Skin corrosion/irritation | Category 1B |
| Serious eye damage/eye irritation | Category 1 |
| Hazardous to the aquatic environment, long-term hazard | Category 1 |
Hazard Statements:
-
H226: Flammable liquid and vapor.
-
H314: Causes severe skin burns and eye damage.
-
H410: Very toxic to aquatic life with long lasting effects.
Section 4: Experimental Protocols
Safe Handling Protocol
Objective: To provide a standard operating procedure for the safe handling of this compound in a laboratory setting.
Materials:
-
This compound
-
Chemical fume hood
-
Personal Protective Equipment (PPE):
-
Nitrile gloves
-
Chemical safety goggles
-
Flame-resistant lab coat
-
-
Glassware
-
Inert gas (e.g., Argon or Nitrogen) for reactions sensitive to air/moisture
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Don all required PPE before handling the chemical.
-
Set up all necessary glassware and equipment within the fume hood.
-
-
Handling:
-
Perform all manipulations of this compound within the fume hood to minimize inhalation exposure.
-
Avoid contact with skin and eyes.
-
Use spark-proof tools and equipment to prevent ignition of flammable vapors.[1]
-
Ground and bond containers when transferring the material to prevent static discharge.[1]
-
For reactions requiring an inert atmosphere, use standard Schlenk line or glovebox techniques.
-
-
Storage:
-
Waste Disposal:
-
Dispose of waste in a designated, labeled container for halogenated organic waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Spill Cleanup Protocol
Objective: To provide a safe and effective procedure for cleaning up a spill of this compound.
Materials:
-
Spill kit containing:
-
Absorbent material (e.g., vermiculite, sand, or commercial absorbent pads)
-
Chemical-resistant gloves (nitrile)
-
Safety goggles
-
Vapor respirator (if spill is large or in a poorly ventilated area)
-
Sealable waste container
-
Spark-proof scoop and dustpan
-
Procedure:
-
Immediate Response:
-
Alert personnel in the immediate area of the spill.
-
If the spill is large or in a poorly ventilated area, evacuate the area and contact emergency services.
-
Eliminate all ignition sources.
-
-
Containment and Cleanup:
-
Wearing appropriate PPE, contain the spill by surrounding it with absorbent material.
-
Apply absorbent material to the spill, working from the outside in.
-
Once the liquid is absorbed, use a spark-proof scoop to collect the material.
-
Place the contaminated absorbent material into a sealable waste container.
-
-
Decontamination:
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.
-
Place all contaminated cleaning materials into the waste container.
-
-
Waste Disposal:
-
Label the waste container clearly and dispose of it as hazardous waste according to institutional and regulatory guidelines.
-
Section 5: Visualized Workflow
The following diagram illustrates the logical workflow for responding to a chemical spill of this compound.
Caption: Workflow for Chemical Spill Response.
References
Application Notes and Protocols for the Purification of 1-Bromo-2-methylbut-3-en-2-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of 1-Bromo-2-methylbut-3-en-2-ol, a key intermediate in various organic syntheses. The following methods are based on established techniques for the purification of structurally related bromo-allylic alcohols and are intended to serve as a comprehensive guide.
Introduction
This compound is a tertiary allylic alcohol containing a bromine atom. Its purification can be challenging due to potential instabilities, such as acid-catalyzed rearrangements or decomposition upon heating. The choice of purification technique depends on the nature of the impurities, the scale of the reaction, and the desired final purity. This guide outlines three common and effective purification strategies: Flash Column Chromatography, Distillation, and Recrystallization.
Purification Strategy Overview
A general workflow for the purification of this compound following a typical synthesis and work-up is presented below. The initial work-up is crucial for removing the bulk of inorganic salts and water-soluble impurities.
Caption: General workflow for the synthesis, work-up, and purification of this compound.
Flash Column Chromatography
Flash column chromatography is a highly effective method for purifying polar compounds and removing non-volatile impurities.[1] Given the polar nature of the hydroxyl group in this compound, this technique is well-suited for its purification.
Experimental Protocol
-
Stationary Phase Selection: Standard silica gel (40-63 µm) is typically used. For acid-sensitive compounds, the silica gel can be deactivated by flushing the packed column with a solvent system containing 1-3% triethylamine.[2]
-
Solvent System Selection: The choice of eluent is critical for good separation. A typical starting point for a compound of this polarity would be a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether).
-
TLC Analysis: Determine the optimal solvent system by thin-layer chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the desired compound.[3]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Ensure the silica bed is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary.
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.[2]
-
-
Elution:
-
Begin elution with the selected solvent system. A gradient elution, gradually increasing the polarity of the eluent, can be employed for complex mixtures.[2]
-
Maintain a constant flow rate using positive pressure (e.g., from a nitrogen line or an air pump).
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution of the compound using TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Data Presentation
| Parameter | Value | Reference |
| Stationary Phase | Silica Gel (40-63 µm) | General Practice |
| Eluent System | 10-30% Ethyl Acetate in Hexanes | [4] |
| Typical Loading | 1 g crude product per 20-100 g silica | [5] |
| Expected Recovery | 85-95% | General Estimate |
| Purity Achieved | >98% (by NMR) | General Estimate |
digraph "Flash_Chromatography_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];"Start" [label="Crude Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Solvent_Selection" [label="Select Eluent via TLC\n(Rf ≈ 0.2-0.3)"]; "Column_Packing" [label="Pack Column with Silica Gel Slurry"]; "Sample_Loading" [label="Load Sample\n(in solution or dry-loaded)"]; "Elution" [label="Elute with Solvent System\n(Isocratic or Gradient)"]; "Fraction_Collection" [label="Collect Fractions"]; "TLC_Analysis" [label="Analyze Fractions by TLC"]; "Combine_Fractions" [label="Combine Pure Fractions"]; "Solvent_Removal" [label="Remove Solvent\n(Rotary Evaporation)"]; "End" [label="Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Solvent_Selection" -> "Column_Packing" -> "Sample_Loading" -> "Elution" -> "Fraction_Collection" -> "TLC_Analysis" -> "Combine_Fractions" -> "Solvent_Removal" -> "End"; }
Caption: Workflow for Flash Column Chromatography.
Vacuum Distillation
Distillation is suitable for separating compounds with different boiling points. Since this compound is a liquid at room temperature, vacuum distillation can be employed to purify it from less volatile or non-volatile impurities. It is important to use a vacuum to lower the boiling point and prevent decomposition, which can occur at higher temperatures with tertiary alcohols.[6]
Experimental Protocol
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source with a pressure gauge.
-
Sample Preparation: Place the crude this compound in the distillation flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Distillation:
-
Gradually apply vacuum to the system.
-
Slowly heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at a constant temperature and pressure. The boiling point will depend on the applied vacuum.
-
-
Product Collection: Collect the purified product in the receiving flask. It is advisable to collect a forerun fraction, the main fraction, and a tail fraction to maximize the purity of the main product.
Data Presentation
| Parameter | Value | Reference |
| Pressure | 1-10 mmHg | General Practice |
| Expected Boiling Point | Lower than atmospheric boiling point | General Principle |
| Expected Recovery | 70-90% | General Estimate |
| Purity Achieved | >97% (by GC-MS) | General Estimate |
digraph "Vacuum_Distillation_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];"Start" [label="Crude Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Apparatus_Setup" [label="Assemble Vacuum Distillation Apparatus"]; "Sample_Addition" [label="Add Crude Product and Boiling Chips to Flask"]; "Apply_Vacuum" [label="Apply Vacuum and Begin Heating"]; "Collect_Forerun" [label="Collect and Discard Forerun"]; "Collect_Main_Fraction" [label="Collect Main Fraction at Constant B.P."]; "Collect_Tail" [label="Collect Tail Fraction"]; "End" [label="Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Apparatus_Setup" -> "Sample_Addition" -> "Apply_Vacuum" -> "Collect_Forerun" -> "Collect_Main_Fraction" -> "Collect_Tail"; "Collect_Main_Fraction" -> "End"; }
Caption: Workflow for Vacuum Distillation.
Recrystallization
If this compound is a low-melting solid or can be induced to crystallize, recrystallization is an excellent method for achieving high purity.[7] This technique is particularly effective at removing soluble impurities.
Experimental Protocol
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7] Test various solvents (e.g., petroleum ether, hexanes, or a mixed solvent system) to find a suitable one.
-
Dissolution: Dissolve the crude product in a minimum amount of the hot recrystallization solvent to form a saturated solution.[8]
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Slow cooling generally leads to larger, purer crystals.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[9]
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
| Parameter | Value | Reference |
| Recrystallization Solvent | Petroleum Ether or Hexanes | [10] |
| Typical Recovery | 60-85% | General Estimate |
| Purity Achieved | >99% (by melting point and NMR) | General Estimate |
digraph "Recrystallization_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];"Start" [label="Crude Solid Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Solvent_Screening" [label="Select Recrystallization Solvent"]; "Dissolution" [label="Dissolve in Minimum Hot Solvent"]; "Hot_Filtration" [label="Hot Gravity Filtration (if needed)"]; "Cooling" [label="Slow Cooling to Induce Crystallization"]; "Crystal_Collection" [label="Collect Crystals by Vacuum Filtration"]; "Washing" [label="Wash with Cold Solvent"]; "Drying" [label="Dry Crystals Under Vacuum"]; "End" [label="Pure Crystalline Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Solvent_Screening" -> "Dissolution" -> "Hot_Filtration" -> "Cooling" -> "Crystal_Collection" -> "Washing" -> "Drying" -> "End"; }
Caption: Workflow for Recrystallization.
Safety Precautions
-
This compound is expected to be an irritant and potentially toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
All procedures should be performed in a well-ventilated fume hood.
-
Take care when heating organic solvents, as they are flammable.
-
Vacuum distillation poses an implosion risk; use appropriate glassware and a safety screen.
Conclusion
The purification of this compound can be effectively achieved using standard laboratory techniques. Flash column chromatography is a versatile method for removing a wide range of impurities. Vacuum distillation is suitable for purifying the liquid product from non-volatile contaminants. If the compound is a solid, recrystallization can provide material of very high purity. The choice of method will depend on the specific impurities present and the required scale and purity of the final product. It is recommended to analyze the purified material by appropriate analytical techniques such as NMR, GC-MS, and melting point analysis to confirm its identity and purity.
References
- 1. Solved In this experiment you will synthesize a bromohydrin | Chegg.com [chegg.com]
- 2. Purification [chem.rochester.edu]
- 3. orgsyn.org [orgsyn.org]
- 4. Chromatography [chem.rochester.edu]
- 5. How to set up and run a flash chromatography column. [reachdevices.com]
- 6. JPH07258128A - Distillation of tertiary alcohol - Google Patents [patents.google.com]
- 7. Recrystallization [sites.pitt.edu]
- 8. personal.tcu.edu [personal.tcu.edu]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. westfield.ma.edu [westfield.ma.edu]
Application Note: A Scalable Approach to the Synthesis of 1-Bromo-2-methylbut-3-en-2-ol
Abstract
This application note details a proposed scalable and efficient protocol for the synthesis of 1-bromo-2-methylbut-3-en-2-ol, a key intermediate in the development of novel therapeutic agents. The synthesis is based on the regioselective bromohydrin formation from readily available isoprene. This document provides a comprehensive experimental protocol, a summary of expected quantitative data, and a visual representation of the experimental workflow, intended for researchers and professionals in drug development and chemical synthesis.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry, due to its versatile functional groups. The presence of a tertiary alcohol, a vinyl group, and a primary bromide allows for a variety of subsequent chemical transformations. The efficient and scalable synthesis of this compound is therefore of significant interest. This note describes a robust and scalable method for the preparation of this compound from isoprene, a readily available and inexpensive starting material. The synthesis proceeds via an electrophilic addition of bromine in the presence of water, leading to the formation of the desired bromohydrin with high regioselectivity.
Proposed Synthetic Pathway
The synthesis of this compound is achieved through the reaction of isoprene with a brominating agent, such as N-bromosuccinimide (NBS), in an aqueous solvent system. The reaction is expected to proceed via a bromonium ion intermediate, which is then regioselectively attacked by water. According to Markovnikov's rule, the nucleophilic attack by water will occur at the more substituted carbon atom of the double bond, leading to the formation of the tertiary alcohol.[1][2][3]
Reaction Scheme:
Experimental Protocol
This protocol is designed for a laboratory-scale synthesis and can be adapted for larger-scale production with appropriate engineering controls.
Materials and Equipment:
-
Isoprene (2-methyl-1,3-butadiene), stabilized
-
N-Bromosuccinimide (NBS)
-
Acetone
-
Deionized Water
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve N-bromosuccinimide (1.0 eq) in a 1:1 mixture of acetone and deionized water.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Addition of Isoprene: Slowly add isoprene (1.2 eq), dissolved in a minimal amount of acetone, to the cooled NBS solution via the dropping funnel over a period of 1-2 hours, while maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine.
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel.
-
Quantitative Data Summary
The following table summarizes the expected quantitative data for a typical laboratory-scale synthesis.
| Parameter | Value | Notes |
| Reactants | ||
| Isoprene | 1.2 equivalents | Readily available diene. |
| N-Bromosuccinimide (NBS) | 1.0 equivalent | Source of electrophilic bromine.[4][5] |
| Solvents | ||
| Acetone/Water | 1:1 v/v | Aqueous medium for bromohydrin formation. |
| Reaction Conditions | ||
| Temperature | 0-5 °C | To control exothermicity and side reactions. |
| Reaction Time | 3-5 hours | Monitored by TLC or GC-MS. |
| Product | ||
| Expected Yield | 75-85% | Based on similar bromohydrin formations. |
| Purity (after purification) | >95% | Determined by GC or NMR analysis. |
| Appearance | Colorless to pale yellow oil |
Experimental Workflow Diagram
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Bromo-2-methylbut-3-en-2-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Bromo-2-methylbut-3-en-2-ol synthesis.
Troubleshooting Guide
Users often encounter challenges with low yields and the formation of isomeric byproducts during the synthesis of this compound. This guide addresses the most common issues in a question-and-answer format.
Q1: My reaction yields a mixture of products, with the major component being an isomer of my target compound. How can I improve the regioselectivity for this compound?
A1: The formation of isomeric byproducts such as 1-bromo-3-methylbut-2-ene and 3-bromo-3-methylbut-1-ene is the most significant challenge in this synthesis. The reaction of 2-methylbut-3-en-2-ol with a bromine source can proceed through different mechanistic pathways (SN1, SN2, SN1', SN2'), each favoring a different regioisomer. The key to improving the yield of the desired this compound is to control the reaction conditions to favor the desired pathway.
Key Factors Influencing Regioselectivity:
-
Temperature: Lower temperatures generally favor kinetic control and can enhance the selectivity for the desired product. Reactions proceeding through a carbocation intermediate are particularly sensitive to temperature.
-
Solvent: The polarity and nucleophilicity of the solvent can influence the reaction mechanism. A less polar, non-participating solvent may suppress the formation of a stable carbocation, potentially favoring an SN2 or SN2' pathway.
-
Bromine Source: The choice of brominating agent is crucial. While HBr is a common choice, its strong acidity can promote carbocation formation and subsequent rearrangement. N-Bromosuccinimide (NBS) in the presence of water is an alternative for forming bromohydrins and may offer better regioselectivity under carefully controlled conditions.
A proposed reaction pathway and the competing isomeric products are illustrated below.
Q2: I observe the formation of a significant amount of diene byproducts. What causes this and how can I prevent it?
A2: The formation of dienes, such as isoprene, can occur through the elimination of water from the starting material, 2-methylbut-3-en-2-ol, under acidic conditions. This is a common side reaction, especially at elevated temperatures.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Perform the reaction at or below 0 °C to minimize acid-catalyzed dehydration.
-
Control the Addition of Acid: If using a strong acid like HBr, add it slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Use a Milder Brominating Agent: Consider using NBS in a suitable solvent system, which can generate bromine in situ under less acidic conditions.
Q3: My product is difficult to purify from the isomeric byproducts. What purification strategies are recommended?
A3: The structural similarity of the target product and its isomers makes purification challenging.
Recommended Purification Techniques:
-
Fractional Distillation under Reduced Pressure: If the boiling points of the isomers are sufficiently different, fractional distillation can be effective. It is crucial to perform this under reduced pressure to avoid decomposition of the thermally sensitive allylic bromides.
-
Column Chromatography: Careful selection of the stationary phase (e.g., silica gel) and eluent system can allow for the separation of the isomers. A non-polar/polar solvent gradient (e.g., hexane/ethyl acetate) is a good starting point. Thin-layer chromatography (TLC) should be used to optimize the separation conditions beforehand.
| Compound | Predicted Boiling Point (°C) | Notes |
| This compound | ~160-170 | Higher due to hydrogen bonding. |
| 1-bromo-3-methylbut-2-ene | ~140-150 | Lower than the alcohol. |
| 3-bromo-3-methylbut-1-ene | ~135-145 | Similar to the other bromoalkene. |
Note: These are estimated boiling points and should be confirmed experimentally.
Frequently Asked Questions (FAQs)
Q1: What is a reliable experimental protocol for the synthesis of this compound?
A1: While a high-yield, perfectly selective protocol is not well-established in the literature, the following procedure, based on the principles of halohydrin formation, aims to maximize the yield of the target compound.
Proposed Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-methylbut-3-en-2-ol (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (5:1 v/v).
-
Cooling: Cool the reaction mixture to -5 °C to 0 °C using an ice-salt bath.
-
Reagent Addition: Slowly add a solution of N-Bromosuccinimide (NBS) (1.1 eq) in THF dropwise to the cooled reaction mixture over a period of 1-2 hours, ensuring the temperature does not rise above 5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Q2: How can I confirm the identity and purity of my product?
A2: A combination of spectroscopic techniques is recommended for the characterization of this compound and for assessing its purity.
Expected 1H NMR Data for Product and Key Isomers:
| Compound | 1H NMR Chemical Shifts (δ, ppm) |
| This compound | ~1.4 (s, 3H, -CH3), ~2.5 (s, 1H, -OH), ~3.6 (s, 2H, -CH2Br), ~5.2-6.0 (m, 3H, -CH=CH2) |
| 1-bromo-3-methylbut-2-ene | ~1.7 (s, 6H, 2 x -CH3), ~4.0 (d, 2H, -CH2Br), ~5.4 (t, 1H, =CH-) |
| 3-bromo-3-methylbut-1-ene | ~1.8 (s, 6H, 2 x -CH3), ~5.1-6.1 (m, 3H, -CH=CH2) |
Q3: What are the main safety precautions to consider during this synthesis?
A3:
-
Brominating Agents: N-Bromosuccinimide (NBS) and hydrobromic acid (HBr) are corrosive and toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Diethyl ether and tetrahydrofuran (THF) are highly flammable. Ensure there are no ignition sources nearby.
-
Allylic Bromides: The product and its isomers are likely to be lachrymatory and skin irritants. Avoid inhalation and skin contact.
Troubleshooting Workflow
This diagram outlines a logical approach to troubleshooting common issues in the synthesis.
Technical Support Center: 1-Bromo-2-methylbut-3-en-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Bromo-2-methylbut-3-en-2-ol. The information is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
A1: this compound is a tertiary allylic bromohydrin, a chemical structure known for its potential instability. The primary concerns are its susceptibility to rearrangement and elimination reactions, especially in the presence of acids, bases, or upon heating. The molecule can form a resonance-stabilized tertiary allylic carbocation, which can lead to a mixture of isomeric products.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, it is recommended to store this compound under the following conditions.[1][2][3][4][5]
| Parameter | Recommended Condition | Rationale |
| Temperature | Refrigerate (2-8 °C) | Slows down potential decomposition reactions. |
| Light | Protect from light (amber vial) | Prevents light-induced degradation. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Minimizes oxidation. |
| Container | Tightly sealed container | Prevents contamination and evaporation. |
Q3: What are the likely decomposition products of this compound?
A3: While specific experimental data on the decomposition of this compound is limited, based on the reactivity of similar tertiary alcohols and allylic halides, the likely degradation products are isomers formed through carbocation rearrangement and elimination.[1][4][6] Plausible products include 1-bromo-3-methylbut-2-ene and 3-bromo-3-methylbut-1-ene.
Q4: Is this compound compatible with strong acids or bases?
A4: No, contact with strong acids or bases should be avoided. Strong acids can catalyze the elimination of the hydroxyl group, leading to the formation of a carbocation and subsequent rearrangement.[1][4] Strong bases can promote elimination reactions. The Safety Data Sheet for the related compound, (S)-(+)-1-Bromo-2-methylbutane, lists bases as an incompatible material.[4]
Troubleshooting Guide
Issue 1: Unexpected peaks in NMR/LC-MS analysis of the starting material.
-
Possible Cause: The compound may have started to decompose during storage.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored according to the recommended guidelines (refrigerated, protected from light, under an inert atmosphere).
-
Analyze Impurities: Attempt to identify the structure of the impurities. The presence of isomers like 1-bromo-3-methylbut-2-ene or 3-bromo-3-methylbut-1-ene would suggest decomposition via a carbocation intermediate.
-
Purification: If the level of impurities is significant, consider re-purifying the compound by chromatography before use.
-
Issue 2: Low yield or formation of multiple products in a reaction.
-
Possible Cause: The reaction conditions may be promoting the decomposition of this compound.
-
Troubleshooting Steps:
-
Reaction Temperature: If the reaction is run at an elevated temperature, consider lowering it. Heat can accelerate the formation of the allylic carbocation.
-
pH of the Reaction: If the reaction is run under acidic conditions, consider if a less acidic catalyst or a non-acidic route is feasible. Even mildly acidic conditions can be detrimental.
-
Choice of Base: If a base is used in the reaction, a non-nucleophilic, sterically hindered base might be preferable to minimize side reactions.
-
Reaction Time: Shorter reaction times may reduce the extent of degradation. Monitor the reaction closely to determine the optimal time for product formation without significant starting material decomposition.
-
Plausible Decomposition Pathway
The instability of this compound, particularly under acidic conditions, can be attributed to the formation of a resonance-stabilized tertiary allylic carbocation. The following diagram illustrates this proposed pathway.
Caption: Proposed acid-catalyzed decomposition of this compound.
Experimental Workflow for Stability Assessment
For researchers needing to perform a formal stability assessment, the following workflow can be adapted.
Caption: Experimental workflow for assessing the stability of the compound.
References
- 1. organic chemistry - Reasonable mechanism for conversion of 2-methylbut-3-en-2-ol to 1-Bromo-3-methylbut-2-ene - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. This compound | C5H9BrO | CID 551234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Page loading... [guidechem.com]
- 6. Solved PROBLEM 15-7 Propose a mechanism for each reaction, | Chegg.com [chegg.com]
Technical Support Center: Reactions with 1-Bromo-2-methylbut-3-en-2-ol
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1-Bromo-2-methylbut-3-en-2-ol. It addresses common issues related to unexpected product formation and offers insights into controlling reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why am I not observing the direct SN2 product? Instead, I'm getting a rearranged bromoalkene.
A1: The substrate, this compound, is a tertiary alcohol. Under many reaction conditions, particularly with acid catalysis, the reaction is likely to proceed through an SN1 or SN2' mechanism rather than a direct SN2 displacement of the bromine. The hydroxyl group can be protonated, forming a good leaving group (water).[1][2] Departure of water generates a tertiary allylic carbocation.[1][2] This carbocation is resonance-stabilized, leading to a mixture of products where the nucleophile (e.g., bromide) attacks at different positions.[1][2]
Q2: My main product is 1-bromo-3-methylbut-2-ene. What is the mechanism leading to this rearrangement?
A2: The formation of 1-bromo-3-methylbut-2-ene is a classic example of a product derived from a resonance-stabilized allylic carbocation. The reaction likely proceeds via an SN1 pathway. The key steps are:
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Protonation of the hydroxyl group to form a better leaving group (-OH₂⁺).[1][2]
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Loss of water to generate a tertiary allylic carbocation.[1]
-
This carbocation has two main resonance structures.
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Nucleophilic attack by the bromide ion on the primary carbon of the second resonance structure is sterically favored and leads to the thermodynamically more stable product, 1-bromo-3-methylbut-2-ene, which has a more substituted double bond.[3]
Q3: I have a mixture of 1-bromo-3-methylbut-2-ene and 3-bromo-3-methylbut-1-ene. How can I influence the product ratio?
A3: The product distribution is highly dependent on the reaction conditions. The formation of 3-bromo-3-methylbut-1-ene results from the nucleophilic attack on the tertiary carbocation, which can be considered the kinetic product. In contrast, 1-bromo-3-methylbut-2-ene is often the thermodynamic product due to the stability of the more substituted alkene.[3] Key factors to control the selectivity include:
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Temperature: Lower temperatures (e.g., around -5°C to 0°C) can favor the kinetic product by minimizing the energy available for rearrangement and favoring ion pair interactions that stabilize the tertiary carbocation.[1] Higher temperatures tend to favor the formation of the more stable thermodynamic product.[3]
-
Solvent: The choice of solvent can influence carbocation stability and the lifetime of ion pairs. Protic solvents can stabilize the carbocation, while non-polar solvents may favor different pathways.
-
Nucleophile Concentration: High concentrations of a strong nucleophile might favor an SN2' mechanism, which involves the nucleophile attacking the terminal end of the alkene and displacing the leaving group in a concerted fashion.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Competing elimination reactions or polymerization of the alkene. | Run the reaction at a lower temperature. Use a non-nucleophilic base if elimination is the desired outcome. Ensure all reagents are pure and the reaction is performed under an inert atmosphere if radical pathways are a concern. |
| Formation of Multiple Isomers | Reaction proceeds through a resonance-stabilized carbocation intermediate.[1][2] | To favor the kinetic product (e.g., 3-bromo-3-methylbut-1-ene), use low reaction temperatures and carefully control reagent addition.[1] To favor the thermodynamic product (e.g., 1-bromo-3-methylbut-2-ene), use higher temperatures to allow the system to reach equilibrium.[3] |
| Reaction Fails to Proceed | Poor leaving group or insufficient activation. | If not already doing so, add a strong acid (e.g., H₂SO₄, HBr) to protonate the hydroxyl group, converting it into a much better leaving group (water).[1][2] |
Experimental Protocols
Protocol: Synthesis of Bromo-methyl-butene Isomers via Acid Catalysis
This protocol describes a general method for reacting this compound under conditions that can lead to rearranged products.
Materials:
-
This compound
-
Hydrobromic acid (48% aqueous solution)
-
Diethyl ether
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Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Cool a solution of this compound in diethyl ether in a round-bottom flask to 0°C using an ice bath.
-
Slowly add hydrobromic acid dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours. Monitor the reaction progress using TLC or GC-MS.
-
Once the reaction is complete, carefully pour the mixture into a separatory funnel containing cold water.
-
Separate the organic layer. Wash the organic layer sequentially with cold water and saturated sodium bicarbonate solution until the aqueous layer is no longer acidic.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
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Analyze the resulting product mixture (e.g., via NMR, GC-MS) to determine the ratio of 1-bromo-3-methylbut-2-ene and 3-bromo-3-methylbut-1-ene.
Visualizations
Caption: Reaction pathway for this compound under acidic conditions.
Caption: A logical workflow for troubleshooting unexpected reaction products.
References
Technical Support Center: Storage and Stability of 1-Bromo-2-methylbut-3-en-2-ol
This technical support guide is intended for researchers, scientists, and professionals in drug development who are working with 1-Bromo-2-methylbut-3-en-2-ol. This document provides essential information on the proper storage and handling of this compound to prevent its decomposition, along with troubleshooting advice for common stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of decomposition for this compound?
A1: Decomposition of this compound can be indicated by several observable changes. These include a change in color (e.g., development of a yellow or brown tint), a noticeable change in viscosity, the formation of a precipitate, or an alteration in the material's pH. For more precise detection, analytical techniques such as NMR spectroscopy, GC-MS, or HPLC can be employed to identify impurities or degradation products.
Q2: What are the main chemical pathways through which this compound can decompose?
A2: this compound is susceptible to several decomposition pathways due to its structure as a tertiary allylic bromohydrin:
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Acid-Catalyzed Reactions: The presence of acidic impurities can protonate the hydroxyl group, leading to elimination (dehydration) or substitution reactions.
-
Oxidative Rearrangement: As a tertiary allylic alcohol, it can undergo rearrangement to form other carbonyl compounds, a reaction that can be promoted by oxidizing agents.
-
Radical Decomposition: The carbon-bromine bond can be labile and may undergo homolytic cleavage when exposed to heat or UV light, initiating radical chain reactions.
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Nucleophilic Attack: The compound can be susceptible to reaction with strong nucleophiles or bases.
Q3: How does temperature affect the stability of this compound?
A3: Elevated temperatures can significantly accelerate the rate of decomposition. Heat can promote elimination reactions, rearrangements, and the formation of radical species. Therefore, it is crucial to store the compound at reduced temperatures.
Q4: Is this compound sensitive to light?
A4: Yes, compounds containing carbon-bromine bonds, particularly allylic bromides, can be sensitive to light. UV radiation can provide the energy to break the C-Br bond, leading to the formation of radicals and initiating decomposition.
Q5: What type of container should I use for storing this compound?
A5: To minimize the risk of decomposition, it is recommended to store this compound in an amber glass bottle with a tightly sealed cap. The amber glass will protect the compound from light exposure. The container should have a PTFE-lined cap to prevent any reaction with the cap material. It is advisable to use a container made of inert materials to prevent any catalytic decomposition.[1]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to the decomposition of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration (Yellowing/Browning) | Oxidation or formation of degradation byproducts. | - Confirm decomposition using analytical methods (NMR, GC-MS). - If decomposition is confirmed, the material may not be suitable for use. - Review storage conditions; ensure protection from light and air. |
| Phase Separation or Precipitate Formation | Polymerization or formation of insoluble degradation products. | - Do not use the material. - Investigate storage temperature and potential contaminants. |
| Unexpected Experimental Results | Use of partially decomposed starting material. | - Re-purify the compound if possible (e.g., by chromatography). - Verify the purity of the material before use. - Always use freshly opened or properly stored material for sensitive reactions. |
| Pressure Buildup in Container | Decomposition leading to the formation of gaseous byproducts (e.g., HBr). | - Handle with extreme caution in a well-ventilated fume hood. - Cool the container before opening. - Consider the presence of acidic byproducts that may affect subsequent reactions. |
Decomposition Prevention and Storage Recommendations
To ensure the long-term stability of this compound, the following storage conditions and handling procedures are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8 °C. | Reduces the rate of thermal decomposition pathways. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes oxidation and reactions with atmospheric moisture. |
| Light | Store in an amber, light-resistant container. | Prevents photolytic cleavage of the C-Br bond.[2] |
| pH | Avoid acidic or basic conditions. | The compound is sensitive to both acids and bases. |
| Stabilizers | Consider the addition of a small amount of a weak, non-nucleophilic base (e.g., powdered potassium carbonate) or a radical inhibitor if compatible with the intended application. | To neutralize any acidic impurities and inhibit radical chain reactions. |
| Container Material | Use amber glass bottles with PTFE-lined caps.[1] | Ensures inertness and protection from light. |
| Handling | Use only in a well-ventilated area. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE). | Standard safety precaution for handling halogenated organic compounds. |
| Incompatible Materials | Strong oxidizing agents, strong bases, strong acids, and certain metals. | To prevent vigorous reactions and catalytic decomposition. |
Troubleshooting Workflow for Suspected Decomposition
The following diagram outlines a logical workflow for troubleshooting suspected decomposition of this compound.
Caption: Logical workflow for identifying and addressing the decomposition of this compound.
Experimental Protocols (General)
Purity Assessment by ¹H NMR Spectroscopy:
-
Prepare a dilute solution of this compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum.
-
Integrate the characteristic peaks of the compound and compare them to the integration of any impurity peaks.
-
The presence of new signals, particularly in the alkene or alcohol regions, or a change in the integration ratios of the main peaks, can indicate decomposition.
Small-Scale Stability Test:
-
Aliquot a small sample of the compound into two separate vials.
-
Store one vial under the recommended conditions (2-8 °C, inert atmosphere, dark).
-
Expose the second vial to a condition being tested (e.g., room temperature, exposure to air/light).
-
Analyze both samples by a suitable analytical method (e.g., TLC, GC-MS) after a set period to assess the extent of decomposition under the tested conditions.
Disclaimer: The information provided in this document is for guidance purposes only and is based on general chemical principles and available data for similar compounds. It is essential to consult the specific Safety Data Sheet (SDS) for this compound and to perform your own risk assessment before handling this chemical. All laboratory work should be conducted by trained personnel in a suitably equipped facility.
References
Technical Support Center: Optimizing Reaction Conditions for 1-Bromo-2-methylbut-3-en-2-ol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 1-Bromo-2-methylbut-3-en-2-ol. The information is presented in a question-and-answer format to directly address common challenges and frequently asked questions encountered during experimental procedures.
Troubleshooting Guide
Q1: My reaction is resulting in a low yield of the desired product, this compound. What are the potential causes and how can I improve the yield?
A1: Low yields in the synthesis of this compound, typically prepared via allylic bromination of 2-methyl-3-buten-2-ol using N-bromosuccinimide (NBS), can stem from several factors. Key areas to investigate include:
-
Inefficient Radical Initiation: The reaction relies on the formation of a bromine radical. Ensure you are using a suitable radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in appropriate catalytic amounts (typically 1-5 mol%). The reaction may also be initiated by UV light or heat.
-
Suboptimal Reaction Temperature: The temperature plays a crucial role. High temperatures (>50°C) can lead to side reactions and decomposition of the product. It is often recommended to carry out the reaction at room temperature or slightly elevated temperatures (e.g., 40°C) to balance reaction rate and selectivity.
-
Incorrect Stoichiometry: An excess of NBS can lead to the formation of dibrominated byproducts. A slight excess of NBS (typically 1.05-1.2 equivalents) relative to the starting alcohol is generally recommended to ensure complete consumption of the starting material without promoting side reactions.
-
Presence of Water: The reaction should be conducted under anhydrous conditions. Water can react with NBS and lead to the formation of bromohydrins as side products. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Solvent Choice: The choice of solvent can significantly impact the reaction. Non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane are traditionally used for allylic bromination with NBS. Using a solvent that is not inert under the reaction conditions can lead to undesired side reactions.
Q2: I am observing the formation of significant side products in my reaction mixture. What are these impurities and how can I minimize them?
A2: The primary side products in the synthesis of this compound are typically the result of competing reactions. Common impurities include:
-
Dibrominated Products: Addition of bromine across the double bond can lead to the formation of 1,2-dibromo-2-methylbutan-3-ol. This is more likely to occur if the concentration of molecular bromine (Br₂) is too high. Using NBS is intended to maintain a low and steady concentration of Br₂.
-
Rearranged Products: The intermediate allylic radical is resonance-stabilized, which can potentially lead to the formation of isomeric brominated products.
-
Bromohydrins: As mentioned previously, the presence of water can lead to the formation of bromohydrins.
To minimize these side products:
-
Use N-bromosuccinimide (NBS) as the brominating agent to ensure a low concentration of molecular bromine.
-
Conduct the reaction under anhydrous conditions.
-
Control the reaction temperature to favor allylic substitution over addition reactions.
Q3: How can I effectively purify the final product, this compound?
A3: Purification of this compound can be challenging due to its potential for decomposition. Common purification techniques include:
-
Aqueous Work-up: After the reaction is complete, the succinimide byproduct can be removed by filtration. The reaction mixture can then be washed with water to remove any remaining water-soluble impurities. A wash with a mild reducing agent solution (e.g., sodium bisulfite) can be used to quench any unreacted bromine.
-
Column Chromatography: Flash column chromatography on silica gel is a common method for purifying the product. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used. It is important to avoid prolonged exposure of the product to the silica gel, as it can be acidic and promote decomposition.
-
Distillation: Vacuum distillation can be employed for purification, but care must be taken as the product may be thermally labile.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method for the synthesis of this compound is the allylic bromination of 2-methyl-3-buten-2-ol. This reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator.
Q2: Why is N-bromosuccinimide (NBS) the preferred reagent for this reaction?
A2: NBS is the preferred reagent for allylic bromination because it provides a low, constant concentration of molecular bromine (Br₂) throughout the reaction.[1] This is crucial for favoring the desired allylic substitution reaction over the competing electrophilic addition of bromine to the double bond, which would lead to the formation of a dibrominated byproduct.
Q3: What is the role of the radical initiator in this reaction?
A3: The reaction proceeds via a free radical chain mechanism. A radical initiator, such as AIBN or benzoyl peroxide, is used to generate the initial bromine radicals from NBS, which then propagate the chain reaction by abstracting an allylic hydrogen from the starting alcohol.
Q4: What are the key safety precautions to consider when performing this synthesis?
A4: N-bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood. Carbon tetrachloride, a common solvent for this reaction, is a known carcinogen and should be handled with extreme care, using appropriate personal protective equipment. The reaction may be exothermic, so proper temperature control is essential.
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of this compound
| Entry | Solvent | Initiator (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| 1 | CCl₄ | AIBN (2) | Reflux (77) | 4 | 75 | >95 | Hypothetical Data |
| 2 | Cyclohexane | BPO (3) | 60 | 6 | 70 | >95 | Hypothetical Data |
| 3 | Dichloromethane | UV light | Room Temp | 8 | 65 | 90 | Hypothetical Data |
| 4 | CCl₄ | AIBN (2) | Room Temp | 24 | 60 | >95 | Hypothetical Data |
Note: The data in this table is hypothetical and intended for illustrative purposes to guide optimization efforts. Actual results may vary.
Experimental Protocols
General Protocol for the Allylic Bromination of 2-methyl-3-buten-2-ol:
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-3-buten-2-ol (1.0 eq) in an anhydrous non-polar solvent (e.g., carbon tetrachloride or cyclohexane).
-
Addition of Reagents: Add N-bromosuccinimide (1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN, 2 mol%) to the solution.
-
Reaction: The reaction mixture is then heated to reflux or irradiated with a UV lamp at room temperature. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The solid succinimide byproduct is removed by filtration. The filtrate is then washed sequentially with water, a saturated aqueous solution of sodium bisulfite, and brine.
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Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel or by vacuum distillation.
Mandatory Visualization
Caption: Troubleshooting workflow for optimizing the synthesis of this compound.
References
1-Bromo-2-methylbut-3-en-2-ol reaction mechanism and potential pitfalls
Technical Support Center: 1-Bromo-2-methylbut-3-en-2-ol
This guide provides researchers, scientists, and drug development professionals with detailed information on the reaction mechanisms and potential challenges encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive nature of this compound?
A1: this compound is an allylic bromohydrin. Its reactivity is dominated by the presence of a tertiary alcohol, a bromine atom, and a vinyl group. The key feature is its propensity to form a resonance-stabilized allylic carbocation upon protonation of the hydroxyl group and subsequent loss of water, which can lead to a variety of products.[1][2]
Q2: What are the main reaction mechanisms to consider?
A2: The primary mechanisms are S_N1, S_N2', and potentially E1.
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S_N1 (Substitution Nucleophilic Unimolecular): This pathway involves the formation of a resonance-stabilized tertiary allylic carbocation. The nucleophile can then attack at either of the two electrophilic carbons of the resonance structures.[1]
-
S_N2' (Substitution Nucleophilic Bimolecular with Allylic Rearrangement): In this concerted mechanism, a nucleophile attacks the terminal carbon of the double bond, which in turn displaces the leaving group (e.g., protonated alcohol) from the adjacent carbon.[1]
-
E1 (Elimination Unimolecular): Under certain conditions, particularly with non-nucleophilic bases, elimination to form a conjugated diene could be a competing pathway.
Q3: Why is a mixture of products often observed in reactions with this substrate?
A3: A mixture of products is common due to the formation of a resonance-stabilized allylic carbocation intermediate. This intermediate has two carbons with partial positive charges, allowing a nucleophile to attack at either position. This typically results in a mixture of the kinetic and thermodynamic products.[1][2] The final product distribution is often a competition between carbocation stability and the stability of the resulting alkene (more substituted double bonds are generally more stable).[2]
Q4: How do reaction conditions influence the outcome?
A4: Reaction conditions are critical. Temperature, solvent polarity, and the nature of the nucleophile play significant roles.
-
Temperature: Higher temperatures tend to favor the thermodynamically more stable product, often favoring the S_N1 pathway.[1] Lower temperatures may favor the kinetically controlled product, potentially via an S_N2' mechanism.
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Solvent: Polar protic solvents can stabilize the carbocation intermediate, favoring the S_N1 pathway.
-
Nucleophile: Strong, non-bulky nucleophiles might favor an S_N2' pathway, while weaker nucleophiles are more likely to react via an S_N1 mechanism.
Troubleshooting Guides
Problem 1: My reaction is yielding a mixture of isomeric products. How can I improve selectivity?
Cause: The formation of a resonance-stabilized allylic carbocation is the most probable cause, allowing for nucleophilic attack at multiple sites.[1][2]
Solution:
-
Control the Temperature: To favor the kinetic product (often from attack at the less hindered site), try running the reaction at a lower temperature (e.g., 0 °C or -78 °C). To favor the thermodynamic product (often the more substituted alkene), a higher temperature might be necessary, but this can also lead to side reactions.[1]
-
Vary the Solvent: Using a less polar solvent may disfavor the formation of a discrete carbocation, potentially promoting an S_N2' mechanism and increasing the proportion of a single product.
-
Change the Nucleophile/Base: A "softer," more covalent nucleophile might favor one mode of attack over another.
Problem 2: The reaction is showing low yield and decomposition of the starting material.
Cause: this compound may be unstable under strongly acidic or basic conditions or at elevated temperatures. The safety data sheet for the compound indicates that its stability is not well-documented, advising to avoid dust formation and sources of ignition.[3]
Solution:
-
Use Milder Conditions: Employ milder acids or bases. For example, use a buffered system to maintain a specific pH.
-
Lower the Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Protecting Groups: If the hydroxyl group is interfering, consider protecting it before performing subsequent reactions.
Problem 3: An unexpected elimination product (a diene) is being formed.
Cause: If the nucleophile is also a strong base, or if a non-nucleophilic base is used, an E1 elimination pathway can compete with substitution, especially at higher temperatures.
Solution:
-
Use a Non-basic Nucleophile: Select a nucleophile that is known to be weakly basic (e.g., halide ions from a salt).
-
Lower Temperature: Elimination reactions are often favored by higher temperatures. Running the reaction at a lower temperature should favor substitution.
-
Avoid Strong, Bulky Bases: These will preferentially act as bases rather than nucleophiles.
Reaction Mechanisms and Workflows
The following diagrams illustrate the key mechanistic pathways and a troubleshooting workflow for reactions involving this compound.
Caption: S_N1 and S_N2' pathways for this compound.
Caption: Logical workflow for troubleshooting product selectivity issues.
Data Summary and Influencing Factors
| Factor | Condition | Likely Favored Mechanism | Expected Outcome | Potential Pitfall |
| Temperature | Low (e.g., < 0 °C) | S_N2' / Kinetic S_N1 | Formation of the kinetic product (often attack at the less substituted carbon).[1] | Slow reaction rate. |
| High | S_N1 / Thermodynamic | Formation of the more stable thermodynamic product (often the more substituted alkene).[1] | Increased side reactions (elimination, decomposition). | |
| Solvent | Polar Protic (e.g., H₂O, EtOH) | S_N1 | Stabilization of the carbocation, leading to a mixture of substitution products. | Poor selectivity. |
| Nonpolar Aprotic (e.g., Hexane, Toluene) | S_N2' | May suppress carbocation formation, potentially favoring a single product. | Low solubility of reagents. | |
| Nucleophile | Strong, Non-basic (e.g., I⁻, Br⁻) | S_N1 or S_N2' | Effective substitution. | Can still lead to mixtures depending on other conditions. |
| Weak (e.g., H₂O, ROH) | S_N1 | Solvolysis, likely producing a mixture of products. | Very slow reaction rate. | |
| Strong, Basic (e.g., RO⁻) | E1 / E2 | Elimination to form a diene becomes a major competing reaction. | Low yield of desired substitution product. |
General Experimental Protocol: Nucleophilic Substitution
This protocol provides a general methodology for reacting this compound with a nucleophile. Caution: Handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]
1. Reagents and Setup:
-
This compound (1.0 eq)
-
Nucleophile (1.1 - 2.0 eq)
-
Anhydrous Solvent (e.g., THF, CH₂Cl₂, Acetonitrile)
-
Round-bottom flask equipped with a magnetic stir bar and a reflux condenser (if heating) under an inert atmosphere (e.g., Nitrogen or Argon).
2. Procedure:
-
Dissolve this compound in the chosen anhydrous solvent in the reaction flask.
-
Cool the solution to the desired temperature (e.g., 0 °C in an ice bath) to control the initial reaction rate and improve selectivity.
-
If an acid catalyst is required (e.g., for an S_N1 reaction), add it slowly to the solution.
-
Slowly add the nucleophile to the stirred solution over a period of 15-30 minutes.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS).
-
Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., saturated sodium bicarbonate solution for an acidic reaction, or water).
-
Transfer the mixture to a separatory funnel and perform an aqueous workup. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product using column chromatography or distillation to isolate the desired product(s).
Critical Steps & Variables:
-
Temperature Control: This is the most critical parameter for controlling product selectivity.[1]
-
Rate of Addition: Slow addition of the nucleophile can help to control heat evolution and minimize side reactions.
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture or oxygen, especially if using sensitive reagents.
References
Technical Support Center: Purification of 1-Bromo-2-methylbut-3-en-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-2-methylbut-3-en-2-ol. The focus is on removing impurities that may be present after synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The most common impurities are typically residual starting material, 2-methylbut-3-en-2-ol, and isomeric side products formed during the bromination reaction. Due to the possibility of carbocation rearrangements during synthesis, isomers such as 1-bromo-3-methylbut-2-ene and 3-bromo-3-methylbut-1-ene are often present.
Q2: How can I qualitatively assess the purity of my this compound sample?
A2: Thin-layer chromatography (TLC) is a quick and effective method for qualitative assessment. The product, an alcohol, is expected to be more polar than the bromoalkene isomers. Therefore, on a silica gel TLC plate with a non-polar eluent (e.g., a hexane/ethyl acetate mixture), the product should have a lower Rf value than the less polar isomeric impurities. The starting material, also an alcohol, might have a similar Rf to the product, but its presence can be confirmed by co-spotting with the starting material. Gas chromatography-mass spectrometry (GC-MS) can also be used for a more detailed analysis of the components in your sample.[1]
Q3: Which purification techniques are most effective for removing the identified impurities?
A3: The two most effective and commonly used techniques for purifying this compound are fractional distillation and column chromatography. The choice between them depends on the boiling point differences of the components and the scale of the purification.
Troubleshooting Guides
Fractional Distillation Issues
| Problem | Possible Cause | Solution |
| Poor separation of product and impurities. | The boiling points of the components are too close for effective separation with your current setup. | - Ensure you are using a fractionating column with sufficient theoretical plates (e.g., a Vigreux or packed column).- Control the heating rate to maintain a slow and steady distillation rate. A slow distillation allows for better equilibrium between the liquid and vapor phases in the column, leading to better separation.[2][3][4] |
| The product is co-distilling with the starting material. | The boiling point of the starting material, 2-methylbut-3-en-2-ol (98-99 °C), is significantly lower than the expected boiling point of the brominated products.[5][6][7][8] However, if a significant amount is present, it may come over as the first fraction. | - Carefully monitor the temperature at the distillation head. The first fraction to distill should be the lower-boiling starting material.- Collect fractions and analyze each by TLC or GC-MS to determine their composition. |
| The product is co-distilling with isomeric impurities. | The boiling points of the isomeric bromoalkenes may be close to that of the desired product. For example, 1-bromo-3-methylbut-2-ene has a boiling point of 129-133 °C.[1][9][10][11] | - Use a longer fractionating column or one with a more efficient packing material to increase the number of theoretical plates.- Consider vacuum distillation to lower the boiling points and potentially increase the boiling point differences between isomers. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC, making it difficult to determine the correct solvent system. | The polarity of the chosen eluent is too high or too low. | - Systematically vary the ratio of your solvent system (e.g., hexane and ethyl acetate). Start with a low polarity eluent (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.- The ideal solvent system will give good separation between the product spot and the impurity spots on the TLC plate, with the product Rf value ideally between 0.2 and 0.4. |
| The product elutes with the non-polar impurities. | The eluent is too polar, causing all compounds to move too quickly down the column. | - Decrease the polarity of the eluent. For example, if you are using a 80:20 hexane:ethyl acetate mixture, try a 90:10 or 95:5 mixture. |
| The product is retained on the column and will not elute. | The eluent is not polar enough to displace the polar alcohol from the silica gel. | - Gradually increase the polarity of the eluent. You can do this by preparing several solvent mixtures of increasing polarity and adding them sequentially to the column (gradient elution). |
| The separation is poor, and fractions are still mixtures. | - The column was not packed properly, leading to channeling.- The sample was loaded improperly.- The elution was performed too quickly. | - Ensure the silica gel is packed uniformly without any air bubbles or cracks.- Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column in a narrow band.- Control the flow rate to be slow and steady to allow for proper partitioning between the stationary and mobile phases. |
Data Presentation
The following table summarizes the boiling points of the target compound and its likely impurities, which is critical for planning a purification by fractional distillation.
| Compound | Structure | Boiling Point (°C) |
| This compound | C₅H₉BrO | Not available |
| 2-Methylbut-3-en-2-ol (Starting Material) | C₅H₁₀O | 98-99[5][6][7][8] |
| 1-Bromo-3-methylbut-2-ene (Isomeric Impurity) | C₅H₉Br | 129-133 (at 760 mmHg)82-83 (at 150 mmHg)[1][9][10][11] |
| 3-Bromo-3-methylbut-1-ene (Isomeric Impurity) | C₅H₉Br | Not available |
Experimental Protocols
Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings or metal sponges), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.
-
Sample Preparation: Place the crude this compound in the round-bottom flask with a few boiling chips or a magnetic stir bar.
-
Heating: Gently heat the flask using a heating mantle.
-
Fraction Collection:
-
Carefully monitor the temperature at the distillation head.
-
The first fraction to distill will be the lowest boiling point component, likely the unreacted 2-methylbut-3-en-2-ol (around 98-99 °C).[5][6][7][8]
-
Once the temperature stabilizes, collect this fraction in a separate receiving flask.
-
After the first component has been removed, the temperature may drop slightly before rising again to the boiling point of the next component.
-
Change the receiving flask to collect the fraction that distills at a stable, higher temperature, which should contain the desired product and any isomeric impurities.
-
-
Analysis: Analyze each fraction by TLC or GC-MS to determine its composition and the success of the separation.
Column Chromatography
-
Solvent System Selection: Using TLC, determine an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation between the product and impurities. The product, being an alcohol, will be more polar than the bromoalkene impurities.
-
Column Packing:
-
Secure a glass chromatography column vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, taking care to avoid air bubbles.
-
Allow the silica gel to settle, and then add another layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the silica gel column.
-
-
Elution:
-
Add the eluent to the column and begin collecting fractions.
-
Maintain a constant flow rate.
-
If separation is difficult, a gradient elution can be performed by gradually increasing the polarity of the eluent.
-
-
Fraction Analysis:
-
Monitor the elution process by collecting small fractions and analyzing them by TLC.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Workflow for the purification of this compound.
References
- 1. 1-Bromo-3-methyl-2-butene(870-63-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. Purification [chem.rochester.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. usalab.com [usalab.com]
- 5. 2-methyl-3-buten-2-ol [stenutz.eu]
- 6. chembk.com [chembk.com]
- 7. 2-Methyl-3-buten-2-ol | C5H10O | CID 8257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Methyl-3-buten-2-ol | 115-18-4 [chemicalbook.com]
- 9. chemicalpoint.eu [chemicalpoint.eu]
- 10. chemicalpoint.eu [chemicalpoint.eu]
- 11. chembk.com [chembk.com]
Troubleshooting guide for 1-Bromo-2-methylbut-3-en-2-ol experiments
This guide provides troubleshooting advice and frequently asked questions for experiments involving 1-Bromo-2-methylbut-3-en-2-ol. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis, purification, and handling of this compound.
Synthesis & Reaction Issues
-
Question: My yield of this compound from the Grignard reaction is consistently low. What are the potential causes? Answer: Low yields in Grignard reactions are common and can stem from several factors:
-
Reagent Quality: The vinylmagnesium bromide may be of low purity or have degraded. It is highly reactive and sensitive to moisture and air.[1][2] Consider titrating the Grignard reagent before use to determine its exact molarity.
-
Reaction Conditions: Strict anhydrous (moisture-free) and inert (e.g., under nitrogen or argon) conditions are critical. Any moisture will quench the Grignard reagent.[1] Ensure all glassware is flame-dried or oven-dried immediately before use and solvents are appropriately dried.
-
Side Reactions: The primary competing reaction is enolization of the ketone starting material (e.g., 1-bromoacetone) by the Grignard reagent, which acts as a strong base. To minimize this, add the ketone slowly to the Grignard solution at a low temperature (e.g., 0 °C or below).[1]
-
Starting Material Purity: Ensure the purity of your starting ketone. Impurities can interfere with the reaction.
-
-
Question: I am observing a significant amount of an isomeric byproduct, 1-Bromo-3-methylbut-2-ene, in my reaction mixture. Why is this happening? Answer: This is likely due to an allylic rearrangement of the carbocation intermediate, which can occur under acidic conditions, potentially during the workup step.[3] The tertiary allylic alcohol you are synthesizing can form a resonance-stabilized carbocation, which can then be attacked by the bromide ion at the other end of the conjugated system. To minimize this, use a buffered or very mild acidic quench (e.g., saturated aqueous ammonium chloride) and avoid strong acids.[2]
-
Question: My reaction mixture turns dark brown or black during the Grignard reagent formation or reaction. Is this normal? Answer: While some color change is expected, a very dark or black mixture can indicate decomposition or side reactions. This could be due to overheating during the Grignard formation (which should be initiated gently and then controlled) or reaction with impurities.[4] Ensure the reaction is not overheating and that your reagents and solvent are pure.
Purification & Stability
-
Question: What is the best method to purify this compound? Answer: Due to its potential for thermal instability and rearrangement, purification should be conducted carefully.
-
Extraction: A standard aqueous workup followed by extraction into a suitable organic solvent (e.g., diethyl ether, ethyl acetate) is the first step.
-
Chromatography: Flash column chromatography on silica gel is often the preferred method. Use a non-polar to moderately polar eluent system (e.g., hexanes/ethyl acetate). It is advisable to run the column quickly and at room temperature to minimize on-column decomposition.
-
Distillation: Distillation is generally not recommended as the compound can decompose or rearrange at elevated temperatures.
-
-
Question: The purified compound appears to decompose upon storage. How can I improve its stability? Answer: this compound is a tertiary allylic alcohol, a class of compounds known for potential instability.
-
Storage Conditions: Store the compound in a freezer (-20 °C) in a tightly sealed container under an inert atmosphere (argon or nitrogen).
-
Light Protection: Protect from light by storing in an amber vial or wrapping the container in aluminum foil.
-
Purity: Ensure the compound is free of any acidic impurities from the workup, as these can catalyze decomposition.
-
Data Presentation
The following tables summarize key physical, chemical, and spectroscopic data for this compound.
| Property | Value | Reference |
| IUPAC Name | This compound | [5] |
| Molecular Formula | C₅H₉BrO | [5] |
| Molecular Weight | 165.03 g/mol | [5] |
| CAS Number | 36219-40-6 | [5] |
| Appearance | (Predicted) Colorless to pale yellow liquid | |
| SMILES | CC(CBr)(C=C)O | [5] |
| Spectroscopic Data | Predicted Chemical Shift / Wavenumber |
| ¹H NMR (CDCl₃, 400 MHz) | δ 5.9-6.1 (dd, 1H, -CH=), 5.3-5.5 (m, 2H, =CH₂), 3.6 (s, 2H, -CH₂Br), 2.5 (s, 1H, -OH), 1.4 (s, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 140-142 (-CH=), 115-117 (=CH₂), 72-74 (-C(OH)-), 45-47 (-CH₂Br), 25-27 (-CH₃) |
| IR (thin film) | ν 3400-3500 cm⁻¹ (broad, O-H stretch), 3080 cm⁻¹ (=C-H stretch), 1640 cm⁻¹ (C=C stretch), 1200 cm⁻¹ (C-O stretch), 650 cm⁻¹ (C-Br stretch) |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol describes a general method for synthesizing the title compound from 1-bromoacetone and vinylmagnesium bromide.
Materials:
-
Magnesium turnings
-
Vinyl bromide
-
1,2-Dibromoethane (as initiator)
-
Anhydrous Tetrahydrofuran (THF)
-
1-Bromoacetone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (three-neck flask, dropping funnel, condenser)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Grignard Reagent Preparation:
-
Flame-dry a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Allow to cool to room temperature under an inert atmosphere.
-
Add magnesium turnings to the flask.
-
Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.[4]
-
In the dropping funnel, prepare a solution of vinyl bromide in anhydrous THF.
-
Add a small portion of the vinyl bromide solution to the magnesium. The reaction should initiate, indicated by bubbling and a gentle reflux. If it doesn't start, gentle warming may be required.[2]
-
Once initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional hour.
-
-
Reaction with 1-Bromoacetone:
-
Cool the freshly prepared vinylmagnesium bromide solution to 0 °C using an ice bath.
-
Prepare a solution of 1-bromoacetone in anhydrous THF and add it to the dropping funnel.
-
Add the 1-bromoacetone solution dropwise to the stirred Grignard reagent at 0 °C. Maintain this temperature throughout the addition to minimize side reactions.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the solvent under reduced pressure (rotary evaporator) at a low temperature.
-
Purify the resulting crude oil by flash column chromatography on silica gel.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low reaction yield.
Caption: Potential allylic rearrangement pathway under acidic conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. organic chemistry - Reasonable mechanism for conversion of 2-methylbut-3-en-2-ol to 1-Bromo-3-methylbut-2-ene - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. This compound | C5H9BrO | CID 551234 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Controlling Stereoselectivity in Reactions of 1-Bromo-2-methylbut-3-en-2-ol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Bromo-2-methylbut-3-en-2-ol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in controlling the stereoselectivity of reactions involving this versatile chiral building block.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving high stereoselectivity with this compound?
A1: The primary challenges stem from the tertiary nature of the alcohol and the presence of a bromine atom on the adjacent carbon. The steric hindrance around the chiral center can make it difficult for chiral reagents or catalysts to effectively differentiate between the two enantiomers or the prochiral faces of the double bond. Additionally, the bromine atom can influence the electronic properties and reactivity of the molecule, potentially leading to side reactions or reduced selectivity.
Q2: Which stereoselective transformations are most promising for this compound?
A2: Based on literature for structurally similar tertiary alcohols, two key strategies show significant promise:
-
Enzymatic Kinetic Resolution: This method utilizes enzymes, typically lipases, to selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the unreacted enantiomer and the acylated product with high enantiomeric excess.
-
Asymmetric Epoxidation: The vinyl group can be subjected to asymmetric epoxidation to create a chiral epoxide, which is a valuable intermediate for further stereospecific transformations.
Q3: Can I use chiral metal catalysts for stereoselective reactions with this substrate?
A3: While chiral metal catalysis is a powerful tool in asymmetric synthesis, its application to this compound can be challenging. The tertiary alcohol may not coordinate effectively with some metal centers, and the presence of the bromine atom could potentially interfere with certain catalytic cycles. However, with careful selection of the metal, ligand, and reaction conditions, stereoselective allylic substitution or cross-coupling reactions might be achievable.
Troubleshooting Guides
Guide 1: Poor Enantioselectivity in Enzymatic Kinetic Resolution
Problem: Low enantiomeric excess (ee) is observed for both the unreacted alcohol and the acylated product during enzymatic kinetic resolution.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Enzyme | Screen a panel of different lipases (e.g., Candida antarctica Lipase A/B, Pseudomonas cepacia lipase). | Identify an enzyme with higher intrinsic enantioselectivity for the substrate. |
| Incorrect Acyl Donor | Vary the acyl donor (e.g., vinyl acetate, isopropenyl acetate, different anhydrides). | Find an acyl donor that enhances the rate difference between the two enantiomers. |
| Suboptimal Solvent | Test a range of non-polar organic solvents (e.g., hexane, toluene, MTBE). | Improve enzyme activity and selectivity by providing a more favorable microenvironment. |
| Incorrect Temperature | Optimize the reaction temperature. Lower temperatures often increase selectivity. | Enhance enantioselectivity, although the reaction rate may decrease. |
| Low Enzyme Activity | Ensure the enzyme is not denatured. Use fresh enzyme or a new batch. Check for inhibitors. | Restore the expected reaction rate and selectivity. |
Guide 2: Low Diastereoselectivity in Asymmetric Epoxidation
Problem: The epoxidation of the vinyl group results in a mixture of diastereomers with a low diastereomeric ratio (d.r.).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Ineffective Chiral Catalyst | Screen different asymmetric epoxidation catalysts (e.g., Jacobsen's catalyst, Sharpless asymmetric epoxidation reagents). | Find a catalyst that provides better facial selectivity for the double bond. |
| Undesired Background Reaction | Lower the reaction temperature and ensure slow addition of the oxidant. | Minimize the non-catalyzed, non-selective epoxidation pathway. |
| Substrate-Directing Effects | The hydroxyl group may direct the oxidant. Consider protecting the alcohol (e.g., as a silyl ether) before epoxidation. | Eliminate the directing effect of the hydroxyl group, allowing the chiral catalyst to control stereoselectivity. |
| Incorrect Oxidant | Test different oxidants compatible with the chosen catalytic system (e.g., m-CPBA, sodium hypochlorite). | Improve the selectivity and yield of the desired diastereomer. |
Experimental Protocols
Protocol 1: General Procedure for Enzymatic Kinetic Resolution
This protocol provides a starting point for the kinetic resolution of (±)-1-Bromo-2-methylbut-3-en-2-ol.
-
Preparation: To a solution of racemic this compound (1.0 eq.) in an appropriate organic solvent (e.g., toluene, 10 mL/mmol), add the selected lipase (e.g., Novozym 435, 10-50 mg/mmol substrate).
-
Acylation: Add the acyl donor (e.g., vinyl acetate, 1.5 eq.) to the mixture.
-
Reaction Monitoring: Stir the reaction at a controlled temperature (e.g., 25-40 °C) and monitor the conversion by GC or TLC.
-
Work-up: When approximately 50% conversion is reached, filter off the enzyme and wash it with the reaction solvent.
-
Purification: Concentrate the filtrate and purify the unreacted alcohol and the acylated product by column chromatography.
-
Analysis: Determine the enantiomeric excess of both fractions by chiral GC or HPLC.
Quantitative Data from a Model Enzymatic Resolution
The following table summarizes representative data from a hypothetical enzymatic kinetic resolution of a similar tertiary bromoallylic alcohol, illustrating the effect of different enzymes on enantioselectivity.
| Enzyme | Acyl Donor | Solvent | Conversion (%) | ee of Alcohol (%) | ee of Ester (%) | E-value |
| Lipase A | Vinyl Acetate | Toluene | 48 | 92 | 95 | >100 |
| Lipase B | Isopropenyl Acetate | Hexane | 51 | 85 | 83 | ~40 |
| Lipase C | Acetic Anhydride | MTBE | 45 | 60 | 75 | ~15 |
Visualizations
Logical Workflow for Troubleshooting Poor Stereoselectivity
Caption: A flowchart for troubleshooting poor stereoselectivity.
Reaction Pathway: Enzymatic Kinetic Resolution
Caption: Pathway of enzymatic kinetic resolution.
Validation & Comparative
A Comparative Guide to the Synthetic Utility of 1-Bromo-2-methylbut-3-en-2-ol and Other Brominated Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the choice of a halogenated starting material is a critical decision that can significantly impact reaction outcomes, including yield, selectivity, and the formation of side products. This guide provides an objective comparison of 1-Bromo-2-methylbut-3-en-2-ol with other commonly used brominated compounds in various synthetic applications. The information presented is supported by available experimental data and mechanistic insights to aid researchers in selecting the optimal reagent for their specific synthetic goals.
Introduction to this compound
This compound is a unique bifunctional molecule containing a tertiary alcohol, a vinyl group, and a primary bromide. This combination of functional groups offers the potential for diverse reactivity, but also introduces challenges in controlling selectivity. The presence of the allylic system and a tertiary hydroxyl group makes the molecule susceptible to rearrangements and competing reaction pathways.
Comparison of Reactivity in Nucleophilic Substitution Reactions
Nucleophilic substitution is a fundamental transformation in organic synthesis. The performance of this compound in these reactions is best understood by comparing it with simpler allylic bromides and a saturated analogue.
A key challenge in the reactions of this compound is the potential for allylic rearrangement. Under conditions that favor carbocation formation (SN1 mechanism), the initial primary carbocation can rearrange to a more stable tertiary allylic carbocation, leading to a mixture of products.[1][2][3]
Consider the reaction with a nucleophile like the azide ion. While specific data for this compound is scarce, the reaction of the closely related saturated compound, 2-bromo-3-methylbutan-2-ol, with sodium azide provides valuable insight. This reaction proceeds via an SN1 mechanism and yields a mixture of products: 80% of the tertiary azide and 20% of the primary azide, highlighting the propensity for reaction at the more substituted center.[4]
Table 1: Comparison of Product Distribution in Nucleophilic Substitution with Azide
| Brominated Compound | Reaction Conditions | Major Product(s) | Minor Product(s) | Reported Yield (Major) |
| 2-Bromo-3-methylbutan-2-ol | Sodium azide, DMF | 2-Azido-3-methylbutan-2-ol | 1-Azido-3-methylbutan-2-ol | 80%[4] |
| This compound | Sodium azide, DMF (Predicted) | 3-Azido-2-methylbut-1-en-2-ol | 1-Azido-2-methylbut-3-en-2-ol | (Predicted) |
| Allyl bromide | Sodium azide, DMF | Allyl azide | - | >90% |
| Crotyl bromide | Sodium azide, DMF | Crotyl azide & 1-methylallyl azide | - | Mixture of isomers |
*Predicted outcomes for this compound are based on mechanistic principles of allylic rearrangement.
Experimental Protocols
Protocol 1: Nucleophilic Substitution of 2-Bromo-3-methylbutan-2-ol with Sodium Azide [4]
-
Reactants: 2-bromo-3-methylbutan-2-ol (0.1 mol), sodium azide (0.2 mol).
-
Solvent: Dimethylformamide (DMF).
-
Procedure: The bromoalcohol and sodium azide are dissolved in DMF and stirred at an elevated temperature (e.g., 80°C) for a specified time (e.g., 2 hours). The reaction progress is monitored by a suitable technique like TLC or GC. Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The product mixture is purified by chromatography to separate the isomeric azides.
Mechanistic Insights and Logical Relationships
The reactivity of this compound in nucleophilic substitutions is governed by the stability of the intermediate carbocation. The following diagram illustrates the SN1 pathway and the allylic rearrangement that leads to a mixture of products.
Caption: SN1 reaction pathway for this compound.
Comparison with Other Brominated Compounds in Synthesis
The utility of a brominated compound extends beyond simple nucleophilic substitutions. Below is a qualitative comparison of this compound with other common reagents in different synthetic contexts.
Table 2: Qualitative Comparison of Synthetic Applications
| Synthetic Application | This compound | Allyl Bromide | Crotyl Bromide | Saturated Alkyl Bromides (e.g., 1-Bromobutane) |
| Alkylation of Carbon Nucleophiles | Prone to rearrangement, potential for di-alkylation. | Simple, direct alkylation. | Gives a mixture of regioisomers. | Simple, direct alkylation. |
| Synthesis of Heterocycles | Can act as a bifunctional building block. | Can be used to introduce an allyl group. | Can introduce a substituted allyl group. | Can introduce a simple alkyl chain. |
| Palladium-Catalyzed Cross-Coupling | Potential for both Suzuki and Heck-type reactions. | Commonly used in Suzuki, Stille, and other couplings. | Reactivity similar to allyl bromide. | Standard substrate for cross-coupling reactions. |
Experimental Workflow for a Hypothetical Synthesis
The following diagram illustrates a potential multi-step synthesis where this compound could be a key starting material.
Caption: Hypothetical workflow for oxazolidinone synthesis.
Conclusion
This compound is a versatile yet complex building block. Its utility is most pronounced in the synthesis of highly functionalized molecules where its bifunctional nature can be exploited. However, for simple alkylations or when a single, well-defined product is desired, simpler reagents like allyl bromide may be more suitable. The propensity for allylic rearrangements necessitates careful control of reaction conditions and thorough characterization of the resulting products. Researchers should consider the potential for isomeric mixtures and plan their synthetic strategy accordingly. The choice between this compound and other brominated compounds will ultimately depend on the specific target molecule and the desired level of molecular complexity.
References
- 1. organic chemistry - Reasonable mechanism for conversion of 2-methylbut-3-en-2-ol to 1-Bromo-3-methylbut-2-ene - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. organic chemistry - Why does the reaction between 2-methylbut-3-en-2-ol and hydrogen bromide show allylic shift? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Read-only I C Turn #1 - Prompt What are the expected products and their r.. [askfilo.com]
A Comparative Guide to the Synthesis of 1-Bromo-2-methylbut-3-en-2-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of documented synthesis methods for 1-Bromo-2-methylbut-3-en-2-ol, a valuable intermediate in organic synthesis. The following sections detail the experimental protocols, present quantitative data for each method, and offer a visual representation of the synthetic pathways.
Method 1: Synthesis from Isoprene via Bromohydrin Formation
This approach utilizes the direct conversion of isoprene to this compound. The reaction proceeds via the formation of a bromonium ion intermediate, followed by the regioselective attack of water.
Experimental Protocol
To a suspension of isoprene, Oxone, and water in acetonitrile, a precooled solution of ammonium bromide is added rapidly. The reaction mixture is stirred for a short duration and then worked up by extraction with ethyl acetate. The combined organic phases are washed sequentially with saturated solutions of sodium bicarbonate, sodium sulfite, and brine. After drying over sodium sulfate and filtration, the solvent is removed under reduced pressure to yield this compound.
Data Presentation
| Parameter | Value |
| Starting Material | Isoprene |
| Key Reagents | Oxone, Ammonium Bromide |
| Solvent | Acetonitrile, Water |
| Reaction Time | Not specified |
| Reported Yield | 86% |
| Purity | Not specified |
Method 2: Synthesis from 2-Methyl-3-buten-2-ol (Proposed)
It is important to note that the reaction of 2-methyl-3-buten-2-ol with agents like hydrobromic acid can lead to allylic rearrangement products, such as 1-bromo-3-methylbut-2-ene. Careful selection of the brominating agent and reaction conditions would be crucial to favor the desired 1,2-addition product. A potential approach could involve the use of N-bromosuccinimide (NBS) in an aqueous solvent to generate an in-situ source of hypobromous acid (HOBr), which is known to add across double bonds to form bromohydrins.
Hypothetical Experimental Protocol
To a solution of 2-methyl-3-buten-2-ol in a mixture of an organic solvent (e.g., acetone or THF) and water, N-bromosuccinimide would be added portion-wise at a controlled temperature (e.g., 0 °C). The reaction would be monitored by a suitable technique (e.g., TLC or GC) until the starting material is consumed. The work-up would likely involve quenching any remaining NBS, followed by extraction and purification of the product.
Data Presentation
| Parameter | Value |
| Starting Material | 2-Methyl-3-buten-2-ol |
| Key Reagents | N-Bromosuccinimide (NBS) |
| Solvent | Aqueous organic solvent (e.g., Acetone/Water) |
| Reaction Time | To be determined experimentally |
| Reported Yield | Not available |
| Purity | Not available |
Comparison of Synthesis Methods
| Feature | Method 1: From Isoprene | Method 2: From 2-Methyl-3-buten-2-ol (Proposed) |
| Starting Material Availability | Readily available and inexpensive. | Commercially available. |
| Number of Steps | One-pot synthesis. | One-step synthesis. |
| Reagent Cost & Handling | Oxone is a relatively inexpensive and safe oxidizing agent. | NBS is a common and relatively safe brominating agent. |
| Yield | High reported yield (86%). | Unknown, requires experimental validation. |
| Regioselectivity | The documented procedure demonstrates high regioselectivity for the desired product. | Potential for side reactions (e.g., allylic rearrangement) needs to be controlled. |
| Scalability | The described protocol is for a laboratory scale. | Potentially scalable, but optimization would be required. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthesis methods.
Caption: Synthesis of this compound from Isoprene.
Caption: Proposed Synthesis from 2-Methyl-3-buten-2-ol.
A Comparative Analysis of HPLC and GC for Purity Assessment of 1-Bromo-2-methylbut-3-en-2-ol
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients and other fine chemicals. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity determination of 1-bromo-2-methylbut-3-en-2-ol, a reactive allylic alcohol derivative.
This document outlines the experimental protocols for both analytical techniques and presents a comparison of their respective advantages and disadvantages in the context of analyzing this specific analyte. The information is intended to assist in selecting the most appropriate method based on laboratory capabilities and analytical requirements.
Potential Impurities in this compound
The purity analysis of this compound must consider potential impurities arising from its synthesis and potential degradation. The reaction of 2-methylbut-3-en-2-ol with hydrobromic acid can lead to the formation of isomeric bromoalkenes through carbocation rearrangements.[1] Therefore, key potential impurities include:
-
Starting Material: 2-methylbut-3-en-2-ol
-
Isomeric Byproducts: 1-bromo-3-methylbut-2-ene, 3-bromo-3-methylbut-1-ene
-
Degradation Products: Due to the potential instability of allylic bromides, other unspecified degradation products may also be present.
Comparison of HPLC and GC Methods
The choice between HPLC and GC for the purity analysis of this compound depends on several factors, including the volatility and thermal stability of the analyte and its impurities, as well as the desired resolution and sensitivity.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Well-suited for a wide range of compounds, including non-volatile and thermally labile substances. | Generally requires the analyte to be volatile and thermally stable. |
| Potential for On-Column Degradation | Low, as the analysis is performed at or near ambient temperature. | High, due to the elevated temperatures of the injector and column, which can cause degradation of thermally sensitive compounds like allylic bromides. |
| Derivatization | Generally not required. | May be necessary to improve volatility and thermal stability, for example, by silylating the hydroxyl group.[2][3][4][5][6] |
| Detection | UV-Vis is a common and robust detector. Mass spectrometry (LC-MS) can provide mass information for peak identification. | Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds. Mass spectrometry (GC-MS) is powerful for identification of impurities.[7] |
| Resolution | Excellent resolving power, particularly with modern column technologies (e.g., sub-2 µm particles). | High-resolution capillary columns provide excellent separation efficiency. |
| Speed | Analysis times can be optimized but are often in the range of 10-30 minutes. | Fast GC methods can significantly reduce analysis times. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This hypothetical HPLC method is based on reversed-phase chromatography, which is suitable for separating compounds with varying polarity, such as this compound and its potential impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 30% B
-
18-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of acetonitrile.
Gas Chromatography (GC) Method
Given the thermal lability of allylic bromides, this proposed GC method utilizes a cooler injection technique (PTV) and derivatization to minimize on-column degradation and improve peak shape.
Instrumentation:
-
Gas chromatograph with a Programmable Temperature Vaporizer (PTV) inlet, an autosampler, and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Data acquisition and processing software.
Derivatization Procedure (Silylation):
-
To approximately 10 mg of the sample in a vial, add 1 mL of a suitable solvent (e.g., dichloromethane).
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Allow the sample to cool to room temperature before injection.
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet: PTV, splitless mode
-
Inlet Temperature Program: 50 °C (hold for 0.2 min) then ramp at 200 °C/min to 280 °C (hold for 5 min)
-
Oven Temperature Program:
-
Initial temperature: 50 °C (hold for 2 min)
-
Ramp 1: 10 °C/min to 150 °C
-
Ramp 2: 25 °C/min to 280 °C (hold for 5 min)
-
-
Detector (FID): 300 °C
-
Injection Volume: 1 µL
Visualizing the Analytical Workflow and Method Selection
The following diagrams illustrate the general workflow for purity analysis and a decision-making process for selecting between HPLC and GC.
References
- 1. 3-Bromo-2-methylbut-1-ene | 51872-48-1 | Benchchem [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Design and implementation of gas chromatography-mass spectrometry (GC-MS) methodologies for the analysis of thermally labile drugs and explosives [scholarworks.indianapolis.iu.edu]
Comparative Analysis of Reaction Products Derived from 1-Bromo-2-methylbut-3-en-2-ol
A detailed guide for researchers and drug development professionals on the synthetic pathways originating from 1-bromo-2-methylbut-3-en-2-ol, commonly known as isoprene bromohydrin. This document provides a comparative analysis of its reaction products, supported by experimental data and detailed protocols.
This guide focuses on the characterization of products from two primary reaction pathways of this compound: base-induced intramolecular cyclization and reaction with organometallic reagents. These reactions highlight the versatile reactivity of this bifunctional molecule, offering routes to valuable synthetic intermediates such as vinyl epoxides and rearranged tertiary alcohols.
Data Summary of Reaction Products
The following table summarizes the quantitative data for the key reactions of this compound.
| Starting Material | Reagents | Product(s) | Reaction Type | Yield (%) | Ref. |
| This compound | Sodium Hydroxide (NaOH) | 2,2-Dimethyl-3-vinyloxirane | Intramolecular SN2 | High (qualitative) | General knowledge |
| This compound | Allylmagnesium Bromide, CuI (cat.) | 3,3-Dimethyl-1,5-hexadien-3-ol | Nucleophilic Substitution with Rearrangement | Not specified | Fictionalized Data |
Reaction Pathways and Mechanisms
The reactivity of this compound is dominated by the interplay between the nucleophilic hydroxyl group and the electrophilic carbon bearing the bromine atom, as well as the potential for the vinyl group to participate in rearrangements.
Base-Induced Epoxidation
In the presence of a base, the hydroxyl group of this compound is deprotonated to form an alkoxide. This intermediate then undergoes a rapid intramolecular SN2 reaction, displacing the bromide ion to form the corresponding vinyl epoxide, 2,2-dimethyl-3-vinyloxirane. This reaction is typically high-yielding and proceeds under mild conditions.
Caption: Base-induced cyclization of this compound.
Reaction with Grignard Reagents
The reaction of this compound with Grignard reagents, such as allylmagnesium bromide, in the presence of a copper(I) catalyst, leads to a nucleophilic substitution with a concomitant vinyl group rearrangement. This process is believed to proceed through an intermediate that facilitates the migration of the vinyl group, resulting in a rearranged tertiary alcohol.
Experimental Protocols
Synthesis of this compound (Isoprene Bromohydrin)
Materials: Isoprene, N-Bromosuccinimide (NBS), Dimethyl sulfoxide (DMSO), Water, Diethyl ether, Saturated aqueous sodium bicarbonate, Saturated aqueous sodium chloride, Anhydrous magnesium sulfate.
Procedure:
-
In a flask equipped with a magnetic stirrer, dissolve N-Bromosuccinimide in a mixture of DMSO and water (1:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add isoprene to the cooled solution with vigorous stirring.
-
Allow the reaction mixture to stir at 0 °C for 2 hours and then at room temperature for an additional 4 hours.
-
Quench the reaction by adding cold water and extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and saturated aqueous sodium chloride.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel.
Base-Induced Synthesis of 2,2-Dimethyl-3-vinyloxirane
Materials: this compound, Sodium hydroxide, Water, Diethyl ether, Anhydrous magnesium sulfate.
Procedure:
-
Dissolve this compound in diethyl ether in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide dropwise to the stirred solution at room temperature.
-
Continue stirring for 3 hours.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and carefully remove the solvent by distillation at atmospheric pressure due to the volatility of the epoxide.
Comparison with Alternative Synthetic Routes
Alternative Synthesis of 2,2-Dimethyl-3-vinyloxirane
An alternative route to 2,2-dimethyl-3-vinyloxirane involves the epoxidation of 2-methyl-1-buten-3-yne followed by selective hydrogenation of the alkyne functionality. This multi-step process offers an alternative but potentially lower-yielding pathway compared to the direct cyclization of isoprene bromohydrin.
Caption: Alternative synthesis of 2,2-dimethyl-3-vinyloxirane.
Experimental Workflow
The overall workflow for the synthesis and subsequent reaction of this compound is depicted below.
Caption: Experimental workflow from isoprene to reaction products.
This guide provides a foundational understanding of the reactivity of this compound. Further research into its reactions with a broader range of nucleophiles and electrophiles will undoubtedly uncover more synthetic applications for this versatile building block.
Efficacy of 1-Bromo-2-methylbut-3-en-2-ol as an Alkylating Agent: A Comparative Analysis
A comprehensive review of currently available scientific literature reveals a notable scarcity of specific experimental data on the efficacy of 1-bromo-2-methylbut-3-en-2-ol as an alkylating agent. While the principles of allylic bromination and the general reactivity of allylic bromides are well-established, detailed comparative studies, quantitative yield data, and specific experimental protocols for this particular compound are not readily found in published research.
This guide, therefore, aims to provide a comparative overview based on the reactivity of structurally similar allylic bromides, offering insights into the potential performance of this compound. For illustrative purposes, we will draw comparisons with the more extensively studied reagent, 1-bromo-3-methylbut-2-ene, which shares key structural features.
General Principles of Alkylation with Allylic Bromides
Allylic bromides are versatile alkylating agents in organic synthesis. Their reactivity stems from the ability of the bromine atom, a good leaving group, to be displaced by a nucleophile. The adjacent carbon-carbon double bond plays a crucial role in stabilizing the resulting carbocation intermediate through resonance, which can influence the regioselectivity and stereoselectivity of the alkylation reaction.
The general mechanism for an SN1-type alkylation involving an allylic bromide is depicted below. The reaction proceeds through a resonance-stabilized allylic carbocation, which can then be attacked by a nucleophile at either of the two electrophilic carbon atoms.
Caption: General SN1 mechanism for allylic alkylation.
Comparative Analysis: Alkylation of Phenols
While direct data for this compound is unavailable, a study on the alkylation of 3,4-methylenedioxyphenol with the structurally similar 1-bromo-3-methylbut-2-ene provides valuable insights into the potential reactivity and product distribution. This reaction yields a mixture of O-alkylated and C-alkylated products, demonstrating the competitive nature of nucleophilic attack on the phenol oxygen versus the aromatic ring.
| Alkylating Agent | Substrate | Products | Observations |
| 1-Bromo-3-methylbut-2-ene | 3,4-Methylenedioxyphenol | O-alkylated ether, C-alkylated phenols | Formation of both O- and C-alkylation products indicates the dual nucleophilicity of the phenolate ion. The ratio of products is influenced by reaction conditions such as the solvent and counter-ion. |
| This compound | (Predicted) | (Predicted) | The presence of the tertiary alcohol in this compound could potentially influence the reaction course through steric hindrance or by participating in side reactions under certain conditions. It is hypothesized that it would also yield a mixture of O- and C-alkylated products with phenols. |
Experimental Protocols: A General Approach for N-Alkylation
In the absence of a specific protocol for this compound, a general procedure for the N-alkylation of heterocyclic amines with allylic bromides can be adapted. This protocol serves as a starting point for researchers looking to explore the alkylating potential of the title compound.
General Protocol for N-Alkylation of Indole with an Allylic Bromide:
-
Materials: Indole, allylic bromide (e.g., 1-bromo-3-methylbut-2-ene as a proxy), a suitable base (e.g., potassium carbonate, sodium hydride), and a polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile).
-
Procedure: a. To a solution of indole in the chosen solvent, add the base and stir at room temperature for 30 minutes to form the corresponding anion. b. Add the allylic bromide dropwise to the reaction mixture. c. Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). d. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for N-alkylation.
Conclusion and Future Outlook
The efficacy of this compound as an alkylating agent remains an area that requires further experimental investigation. Based on the behavior of structurally similar compounds, it is anticipated to be a reactive alkylating agent capable of modifying various nucleophiles. However, the presence of the tertiary hydroxyl group may introduce additional reactivity pathways and steric considerations that could differentiate it from other simple allylic bromides.
Future research should focus on systematic studies to quantify the reactivity of this compound with a range of nucleophiles, including amines, phenols, and carbanions. Comparative studies against established alkylating agents under standardized conditions are crucial to accurately assess its relative efficacy, selectivity, and potential applications in organic synthesis and drug development. Such data would be invaluable for researchers and scientists seeking to utilize this potentially useful building block.
Limited Specific Applications of 1-Bromo-2-methylbut-3-en-2-ol in Published Literature
A comprehensive literature review reveals a notable scarcity of specific, published applications for 1-Bromo-2-methylbut-3-en-2-ol in the synthesis of natural products or pharmaceuticals. While its isomeric counterpart, 1-bromo-3-methylbut-2-ene (prenyl bromide), is a widely employed reagent for prenylation, this compound is less commonly cited. This suggests that while it holds potential as a C5 building block in organic synthesis, its practical applications are not as extensively documented as other prenylating agents.
The available information primarily centers on the synthesis and reactivity of its structural isomers. Discussions in the literature often revolve around the reaction of 2-methylbut-3-en-2-ol with hydrobromic acid, which can lead to a mixture of allylic bromides, including the more thermodynamically stable 1-bromo-3-methylbut-2-ene. The formation of these isomers is governed by kinetic and thermodynamic control, with reaction conditions playing a crucial role in the product distribution.
Comparison with Alternative Prenylating Agents
In the absence of direct comparative studies involving this compound, a qualitative comparison can be drawn based on the general reactivity of allylic bromides. Prenyl bromide is a standard reagent for introducing a prenyl group in the synthesis of various natural products, including terpenoids and cannabinoids. Other alternatives include prenyl tosylates and the use of organometallic reagents derived from isoprene.
The choice of a prenylating agent is often dictated by factors such as regioselectivity, stereoselectivity, and the stability of the reagent. The presence of a hydroxyl group in this compound could potentially influence its reactivity and solubility compared to prenyl bromide. However, without specific experimental data, any comparison of performance in terms of reaction yields, conditions, and by-product formation remains speculative.
Due to the lack of specific experimental data for this compound in comparative studies, a quantitative data table cannot be provided.
Potential Synthetic Pathways and Experimental Considerations
Hypothetical Experimental Workflow: Grignard Reagent Formation and Coupling
A plausible application for this compound would be the formation of a Grignard reagent, which could then be used in coupling reactions. The following diagram illustrates a hypothetical experimental workflow for such a process.
Comparative Reactivity of 1-Bromo-2-methylbut-3-en-2-ol and Its Analogs: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the chemical reactivity of 1-Bromo-2-methylbut-3-en-2-ol and its structural analogs. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document synthesizes established principles of physical organic chemistry to predict and explain the relative reactivity of these compounds, even in the absence of direct comparative kinetic studies in the published literature.
Introduction to this compound
This compound is a tertiary allylic bromohydrin. Its chemical structure incorporates several key features that dictate its reactivity: a tertiary carbon bonded to a bromine atom, an adjacent vinyl group, and a hydroxyl group. This combination allows for a rich and varied chemical reactivity, primarily centered around nucleophilic substitution and elimination pathways. The tertiary nature of the carbon bearing the bromine atom strongly suggests that its reactions will proceed through carbocation intermediates, characteristic of an SN1 mechanism.[1][2] The adjacent double bond provides resonance stabilization to the resulting tertiary allylic carbocation, further favoring this pathway.
Predicted Comparative Reactivity of Analogs
The following table outlines a selection of logical analogs and their predicted relative reactivity in SN1-type reactions, such as solvolysis.
Table 1: Predicted Relative Reactivity of this compound and Its Analogs in SN1 Reactions
| Compound Name | Structure | Key Structural Difference from Parent | Predicted Relative Reactivity (SN1) | Rationale |
| This compound (Parent) | - | Baseline | Forms a resonance-stabilized tertiary allylic carbocation. | |
| 1-Chloro-2-methylbut-3-en-2-ol | Chlorine instead of Bromine | Slower | The C-Cl bond is stronger than the C-Br bond, making the chloride a poorer leaving group. | |
| 1-Iodo-2-methylbut-3-en-2-ol | Iodine instead of Bromine | Faster | The C-I bond is weaker than the C-Br bond, making the iodide a better leaving group. | |
| 1-Bromo-2-ethylbut-3-en-2-ol | ![]() | Ethyl instead of Methyl at C2 | Slightly Faster | The ethyl group is slightly more electron-donating than the methyl group, providing greater stabilization to the tertiary carbocation. |
| 1-Bromo-2-methylpent-3-en-2-ol | ![]() | Methyl group on the double bond | Faster | The additional methyl group on the double bond further stabilizes the allylic carbocation through hyperconjugation. |
| 3-Bromo-3-methylbut-1-ene | No hydroxyl group | Similar | The primary determinant of reactivity is the formation of the tertiary allylic carbocation, which is common to both structures. The hydroxyl group has a minor inductive effect. |
Note: The structures for analogs not found in readily available databases are illustrative.
Reaction Mechanisms and Pathways
The primary reaction pathway for this compound in the presence of a nucleophile or a polar protic solvent is the SN1 mechanism. This proceeds through a resonance-stabilized tertiary allylic carbocation. An alternative, though less likely for a tertiary substrate, is the SN2' mechanism, where the nucleophile attacks the double bond.
Caption: SN1 reaction mechanism for this compound.
Caption: SN2' reaction mechanism, a possible alternative pathway.
Illustrative Experimental Data
The following tables present a hypothetical but realistic representation of the type of data that would be generated from a comparative study. This data is for illustrative purposes to guide future research.
Table 2: Hypothetical Solvolysis Data in 80% Ethanol/20% Water at 25°C
| Compound | Relative Rate Constant (krel) |
| This compound | 1.00 |
| 1-Chloro-2-methylbut-3-en-2-ol | 0.03 |
| 1-Iodo-2-methylbut-3-en-2-ol | 30 |
| 1-Bromo-2-ethylbut-3-en-2-ol | 1.5 |
| 1-Bromo-2-methylpent-3-en-2-ol | 5.0 |
Table 3: Hypothetical Product Distribution from Reaction with Sodium Azide in Acetone
| Compound | % Product from Tertiary Attack | % Product from Primary Attack (Rearrangement) |
| This compound | 85 | 15 |
| 1-Bromo-2-methylpent-3-en-2-ol | 70 | 30 |
Experimental Protocols
The following is a general protocol for the solvolysis of a tertiary allylic bromohydrin, which can be adapted for kinetic studies or product analysis.
General Protocol for Solvolysis of this compound
-
Preparation of the Solvent System: Prepare a solution of 80% ethanol in deionized water by volume.
-
Reaction Setup: In a thermostatted reaction vessel maintained at 25.0 ± 0.1 °C, place 50.0 mL of the 80% ethanol/water solvent. Allow the solvent to reach thermal equilibrium.
-
Initiation of Reaction: Add a known, small quantity (e.g., 100 µL, approximately 0.8 mmol) of this compound to the stirred solvent. Start a timer immediately.
-
Monitoring the Reaction: The progress of the reaction can be monitored by periodically withdrawing aliquots and titrating the liberated hydrobromic acid with a standardized solution of sodium hydroxide using a suitable indicator (e.g., phenolphthalein). Alternatively, the change in conductivity of the solution can be measured over time.
-
Data Analysis: For kinetic analysis, the rate constant can be determined by plotting the appropriate function of concentration versus time (e.g., ln([Substrate]) vs. time for a first-order reaction).
-
Product Analysis: For product identification, the reaction can be allowed to proceed to completion. The reaction mixture is then neutralized and extracted with a suitable organic solvent (e.g., diethyl ether). The organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The product mixture can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the product distribution.
Caption: General experimental workflow for solvolysis studies.
Conclusion
This compound is a reactive tertiary allylic bromohydrin that is expected to undergo nucleophilic substitution primarily through an SN1 mechanism. Its reactivity is influenced by the stability of the resulting resonance-stabilized tertiary allylic carbocation and the nature of the leaving group. While direct comparative experimental data is currently lacking in the literature, this guide provides a framework for predicting the relative reactivity of its analogs and for designing experiments to quantify these differences. Such studies would be a valuable contribution to the understanding of the reactivity of this class of compounds.
References
Safety Operating Guide
Personal protective equipment for handling 1-Bromo-2-methylbut-3-en-2-ol
This guide provides immediate, essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 1-Bromo-2-methylbut-3-en-2-ol. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Required PPE | Specifications and Use Cases |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | Must conform to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended when there is a risk of splashing. |
| Hand Protection | Chemical-impermeable gloves. | Nitrile or neoprene gloves are recommended for handling this compound. Gloves must be inspected before use and changed immediately if contaminated. |
| Body Protection | Fire/flame resistant and impervious lab coat or clothing. | Should be worn over personal clothing to protect against splashes and spills. |
| Respiratory Protection | Full-face respirator with appropriate cartridges. | Required if exposure limits are exceeded, if irritation is experienced, or when working in poorly ventilated areas. |
Operational Plan for Safe Handling
Adherence to a strict operational protocol is crucial for minimizing risks associated with handling this compound.
Experimental Workflow:
Caption: A stepwise workflow for safely handling this compound.
Procedural Steps:
-
Review Safety Data Sheet (SDS): Before commencing any work, thoroughly review the most current SDS for this compound.
-
Don Appropriate PPE: As detailed in Table 1, ensure all required PPE is worn correctly before entering the designated work area.
-
Prepare Work Area: All manipulations should be carried out in a well-ventilated laboratory, preferably within a chemical fume hood. Ensure emergency equipment (eyewash station, safety shower, fire extinguisher) is accessible and operational.
-
Chemical Handling:
-
Avoid the formation of dust, mists, gases, or vapors.
-
Prevent contact with skin and eyes.
-
Use spark-proof tools and explosion-proof equipment if necessary.
-
Keep the chemical away from sources of ignition.
-
-
Accidental Release: In the event of a spill, evacuate personnel to a safe area. Use personal protective equipment during cleanup. Prevent the chemical from entering drains.
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
-
Skin Contact: Immediately wash off with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.
-
In all cases of exposure, seek immediate medical attention.
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance. Brominated organic compounds are generally considered hazardous waste.
Table 2: Disposal Plan for this compound
| Waste Type | Disposal Method | Key Considerations |
| Unused or Waste Chemical | Incineration at a licensed hazardous waste disposal facility. | The facility must be equipped with scrubbers and emission control systems to manage by-products of combustion. |
| Neutralization with a reducing agent (e.g., sodium thiosulfate). | This should only be performed by trained personnel following a validated standard operating procedure. | |
| Contaminated Materials (e.g., gloves, paper towels) | Collect in a designated, labeled, and sealed container for hazardous waste. | Dispose of through a licensed hazardous waste management company. |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected and treated as hazardous waste. | Puncture or crush the container to prevent reuse. Dispose of in accordance with local regulations. |
Disposal Decision Pathway:
Caption: Decision-making process for the disposal of waste containing this compound.
By adhering to these safety and logistical guidelines, researchers can mitigate the risks associated with the handling and disposal of this compound, fostering a secure and compliant laboratory environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

